5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFZBJVESBZZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339180 | |
| Record name | 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13178-12-6 | |
| Record name | 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile biological activities and unique electronic properties associated with the 1,3,4-thiadiazole scaffold.
Compound Profile
IUPAC Name: this compound[1] Chemical Formula: C₈H₆BrN₃S[1][2] Molecular Weight: 256.12 g/mol [1][3] CAS Number: 13178-12-6[1][3]
Synthesis Methodology
The primary and most widely employed method for the synthesis of this compound is the acid-catalyzed cyclodehydration of an appropriate acylthiosemicarbazide intermediate. This intermediate is formed from the reaction of 4-bromobenzoic acid and thiosemicarbazide.
Experimental Protocol
A general and effective protocol for the synthesis involves the following steps:
Step 1: Formation of 1-(4-bromobenzoyl)thiosemicarbazide
-
In a round-bottom flask, dissolve 4-bromobenzoic acid and thiosemicarbazide in a suitable solvent such as methanol.[4]
-
The reaction mixture is then heated under reflux for a period of 8-10 hours.[4]
-
After reflux, the mixture is cooled, and ice-water is added to precipitate the intermediate product, 4-substituted benzoyl thiosemicarbazide.[4]
-
The resulting solid is filtered, washed, and dried. Recrystallization from a solvent like rectified spirit can be performed for purification.[4]
Step 2: Cyclodehydration to this compound
-
The dried 1-(4-bromobenzoyl)thiosemicarbazide is carefully added in portions to a dehydrating agent, such as concentrated sulfuric acid, with constant stirring.[4]
-
The reaction mixture is then heated, typically between 60-70°C, for approximately 5 hours.[4]
-
After heating, the mixture is allowed to cool to room temperature overnight.[4]
-
The cooled reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The precipitate is filtered, washed thoroughly with water to remove any residual acid, and then dried.
-
The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol.
An alternative one-pot synthesis approach utilizes polyphosphate ester (PPE) as a cyclizing agent, reacting thiosemicarbazide and the carboxylic acid directly to form the 2-amino-1,3,4-thiadiazole derivative.[5]
Characterization Data
The structural elucidation and confirmation of this compound are achieved through various spectroscopic and physical methods.
Physical Properties
| Property | Value | Reference |
| Melting Point | 226 °C | [6] |
| Appearance | White solid | [6] |
Spectroscopic Data
The following table summarizes the key characterization data. Note that detailed spectral data for the title compound is often reported in the context of broader studies on 1,3,4-thiadiazole derivatives. The data presented here is a composite from available literature.
| Technique | Observed Peaks/Signals |
| FT-IR (cm⁻¹) | ~3400-3072 (N-H stretching of primary amine), ~3040-2946 (aromatic C-H stretching), ~1636-1590 (C=N stretching of the thiadiazole ring), ~854-812 (C-S-C stretching of the thiadiazole moiety).[7] |
| ¹H-NMR (DMSO-d₆, δ ppm) | Aromatic protons typically appear in the range of 7.6-8.04 ppm. The amine (NH₂) protons would also be present. |
| ¹³C-NMR (DMSO-d₆, δ ppm) | The C=N carbon of the thiadiazole ring is typically observed between 148-169 ppm. Aromatic carbons resonate in the 112-130 ppm range.[7] |
| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ is expected to be observed, confirming the molecular weight. |
Workflow and Potential Applications
The synthesis and subsequent investigation of this compound and its derivatives are driven by their potential applications in various scientific fields.
Derivatives of 1,3,4-thiadiazoles are known to exhibit a wide range of biological activities. While specific signaling pathway data for the title compound is not extensively detailed in the public domain, the general class of compounds has been investigated for various therapeutic properties.
Biological Significance
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry. The presence of the =N-C-S moiety is believed to be crucial for its biological activities.[7] Compounds containing this core structure have shown promise as:
-
Anti-inflammatory and Analgesic Agents: Research indicates that thiadiazole derivatives can exhibit significant analgesic and anti-inflammatory effects, making them candidates for therapeutic applications in pain and inflammation management.[2]
-
Antimicrobial Agents: The antimicrobial properties of these compounds suggest their potential use in agricultural chemistry as pesticides or fungicides.[2]
-
Anticancer Agents: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, opening avenues for their investigation in oncology.[2]
Interaction studies suggest that these compounds may exert their effects by binding to and modulating the activity of enzymes and receptors involved in inflammatory and microbial pathways.[2]
Conclusion
This compound is a synthetically accessible compound with a foundation for a wide range of potential applications, particularly in the pharmaceutical and agrochemical sectors. This guide provides the essential technical information for its synthesis and characterization, serving as a valuable resource for researchers and developers in the field. Further investigation into the specific mechanisms of action and structure-activity relationships of this and related compounds is a promising area for future research.
References
- 1. This compound | C8H6BrN3S | CID 554215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 13178-12-6 [smolecule.com]
- 3. 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. growingscience.com [growingscience.com]
An In-depth Technical Guide on the Biological Activity of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of derivatives based on the 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine scaffold, a promising heterocyclic core in medicinal chemistry.
Introduction
The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing two nitrogen atoms and one sulfur atom. This scaffold is of significant interest in medicinal chemistry due to its unique electronic properties and its ability to act as a hydrogen bond acceptor and donor, facilitating interactions with various biological targets. Derivatives of 1,3,4-thiadiazole are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3]
The specific scaffold, this compound, combines the thiadiazole ring with a bromophenyl group. The presence of the bromine atom, an electron-withdrawing substituent, at the para-position of the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological activity.[1] This guide synthesizes the current knowledge on these derivatives, focusing on their anticancer and antimicrobial properties, supported by detailed experimental protocols and quantitative data.
Synthesis of this compound Derivatives
The core structure is typically synthesized through the cyclization of a substituted benzoyl thiosemicarbazide.[4] The general pathway involves reacting a 4-bromobenzoic acid derivative with thiosemicarbazide, followed by dehydration and cyclization, often using a strong acid like concentrated sulfuric acid or phosphorus oxychloride.[4][5] Further derivatization is commonly achieved at the 2-amino group to generate a library of compounds for biological screening.
Caption: General synthesis workflow for this compound derivatives.
Anticancer Activity
Derivatives of the 1,3,4-thiadiazole scaffold have shown significant potential as anticancer agents.[6] While direct data on 5-(4-bromophenyl) derivatives is limited, closely related 5-(4-chlorophenyl)-1,3,4-thiadiazole analogs have demonstrated potent cytotoxicity against various cancer cell lines, often outperforming standard chemotherapeutic drugs like 5-fluorouracil.[1][7]
Data Presentation
The following table summarizes the cytotoxic activity of representative 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, which serve as structural analogs to the bromo-derivatives discussed herein.
| Compound ID | Derivative Structure (Modification at 2-amino position) | Cell Line | IC₅₀ (µg/mL) | Reference Drug (5-FU) IC₅₀ (µg/mL) | Source |
| 4e | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)acetamide | MCF-7 (Breast) | 2.34 | 6.80 | [7][8] |
| 4e | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)acetamide | HepG2 (Liver) | 3.13 | 8.40 | [7] |
| 4i | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-benzylpiperidin-1-yl)acetamide | MCF-7 (Breast) | 2.32 | 6.80 | [7] |
| 4i | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-benzylpiperidin-1-yl)acetamide | HepG2 (Liver) | 3.21 | 8.40 | [7] |
| 14a-c | (Generic piperazine acetamide derivatives) | MCF-7 & HepG2 | 2.32 - 8.35 µM | Not specified | [6] |
Mechanism of Action
Studies on active analogs suggest that their cytotoxic effect is mediated through the induction of apoptosis.[7] Treatment of cancer cells with these compounds has been shown to cause cell cycle arrest at the S and G2/M phases. Furthermore, a significant increase in the pro-apoptotic Bax/Bcl-2 ratio and elevated levels of caspase 9 have been observed, indicating activation of the intrinsic apoptotic pathway.[7]
Caption: Proposed apoptotic pathway induced by active 1,3,4-thiadiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of approximately 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized thiadiazole derivatives and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the resulting formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.
Antimicrobial Activity
The this compound scaffold and its derivatives have demonstrated notable antimicrobial properties.[1] The presence of the bromo substituent at the para position is reported to confer remarkable activity against both Gram-positive and Gram-negative bacteria.[1]
Data Presentation
The following table summarizes the minimum inhibitory concentration (MIC) values for the core compound and related derivatives against various microbial strains.
| Compound/Derivative | Microorganism | Activity Type | Result (µg/mL) | Source |
| This compound derivatives | Staphylococcus aureus | MIC | 8 - 32 | [1] |
| This compound derivatives | Escherichia coli | MIC | 8 - 32 | [1] |
| Derivative 23p (contains 4-bromophenyl substituent) | Staphylococcus epidermidis | MIC | 31.25 | [9] |
| Derivative 23p (contains 4-bromophenyl substituent) | Micrococcus luteus | MIC | 15.63 | [9] |
| Derivative 24b (R = Br) | Staphylococcus aureus | MIC | 128 | [9] |
| Chlorinated derivative 8b | Staphylococcus aureus | MIC | 20 - 28 | [10][11] |
| Chlorinated derivative 8b | Bacillus subtilis | MIC | 20 - 28 | [10][11] |
Experimental Protocols
This method is used for preliminary screening of antibacterial and antifungal activity.[4][10]
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and poured into sterile Petri plates.
-
Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism.
-
Disc Application: Sterile filter paper discs (e.g., 6 mm diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the inoculated agar surface.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A standard antibiotic disc (e.g., Ciprofloxacin) is used as a positive control.[4]
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is typically determined using a broth microdilution method.
-
Serial Dilution: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions.
-
Observation: The wells are visually inspected for turbidity (indicating microbial growth). The MIC is the lowest concentration of the compound in which no growth is observed.
Caption: Standard workflow for in vitro antimicrobial activity screening.
Conclusion and Future Perspectives
The this compound scaffold is a versatile and valuable core for the development of novel therapeutic agents. The available data, particularly from closely related analogs, strongly suggest that its derivatives possess significant anticancer and antimicrobial activities. The bromine substituent appears to be a key contributor to these biological effects, highlighting the importance of halogenation in drug design.
Future research should focus on synthesizing a broader library of derivatives based on this specific bromo-scaffold to establish a clear structure-activity relationship (SAR). Investigating their effects on a wider range of cancer cell lines and microbial pathogens, including drug-resistant strains, is crucial. Furthermore, detailed mechanistic studies, including the identification of specific molecular targets (e.g., enzymes, receptors), will be essential for optimizing the potency and selectivity of these promising compounds for potential clinical development.
References
- 1. Buy this compound | 13178-12-6 [smolecule.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. japsonline.com [japsonline.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.neliti.com [media.neliti.com]
Spectroscopic and Biological Insights into 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties, synthesis, and potential biological activities of the heterocyclic compound 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to the versatile pharmacological activities associated with the 1,3,4-thiadiazole scaffold.
Core Spectroscopic Data
The structural identity of this compound has been established through various spectroscopic techniques. The key quantitative data from Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are summarized below.
Table 1: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3372 | N-H stretching |
| 3064 | C-H stretching (aromatic) |
| 1632 | C=N stretching (ring) |
| 1562-1448 | C=C stretching (aromatic) |
| 862 | C-S-C stretching (thiadiazole) |
| 686 | C-Br stretching |
Table 2: NMR Spectral Data (DMSO-d₆)
| ¹³C NMR (δ, ppm) | Assignment |
| 175.2 | C-5 (Thiadiazole ring) |
| 162.2 | C-2 (Thiadiazole ring) |
| 131.8 | C-1' (Bromophenyl ring, C-Br) |
| 130.3 | C-3', C-5' (Bromophenyl ring) |
| 128.9 | C-2', C-6' (Bromophenyl ring) |
| 122.7 | C-4' (Bromophenyl ring) |
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₆BrN₃S |
| Molecular Weight | 256.12 g/mol [1] |
| Monoisotopic Mass | 254.94658 Da |
Experimental Protocols
The synthesis of this compound can be achieved through several methods. Below are two commonly cited experimental protocols.
Protocol 1: Dehydrocyclization of 4-Bromobenzoyl Thiosemicarbazide[2]
-
Preparation of 4-Bromobenzoyl Thiosemicarbazide: 4-Bromobenzoic acid is reacted with thiosemicarbazide to form the corresponding acylthiosemicarbazide intermediate.
-
Cyclization: The 4-bromobenzoyl thiosemicarbazide (0.02 mol) is added portion-wise to concentrated sulfuric acid (20 mL) with constant shaking.
-
Heating: The reaction mixture is heated to between 60-70°C for 5 hours.
-
Work-up: The mixture is allowed to cool to room temperature overnight and then poured over crushed ice.
-
Precipitation: The product is precipitated by the addition of an ammonium hydroxide solution.
-
Purification: The resulting precipitate is washed thoroughly with distilled water to remove any sulfate impurities and then dried. The final product is recrystallized from chloroform.
Protocol 2: Reaction of 4-Bromobenzoic Acid and Thiosemicarbazide
-
Reaction Setup: A mixture of 4-bromobenzoic acid and thiosemicarbazide is refluxed in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE).[2]
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent and heated for several hours.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled and poured into cold water to precipitate the crude product. The solid is then filtered, washed, and recrystallized from an appropriate solvent like ethanol to yield the pure this compound.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A simplified workflow for the synthesis of this compound.
Caption: Logical relationships of potential biological activities and therapeutic applications.
Potential Biological Activities and Future Directions
Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities. For this compound and its analogs, the literature suggests potential applications as anti-inflammatory, antimicrobial, and anticancer agents.[3][4] The thiadiazole scaffold is believed to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways.[3]
Further research is warranted to elucidate the specific mechanisms of action and to evaluate the efficacy and safety of this compound in preclinical models. The development of novel derivatives could also lead to compounds with enhanced potency and selectivity for specific therapeutic targets.
References
Crystal Structure of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, a molecule of significant interest in medicinal chemistry. This document outlines the crystallographic parameters, molecular geometry, and intermolecular interactions, alongside detailed experimental protocols for its synthesis and characterization. Furthermore, it explores the biological significance of this compound by illustrating its role in relevant signaling pathways.
Core Concepts: Molecular Structure and Crystallographic Data
While the specific crystallographic data for this compound is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 717882, direct access to this specific file is restricted.[1] However, a detailed analysis of the closely related isomer, 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine, provides significant insights into the structural characteristics of this class of compounds.[2][3]
The crystal structure of 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine reveals a monoclinic crystal system with the space group P21/c.[2][3] The thiadiazole and bromophenyl rings are planar, with a dihedral angle of 48.35 (3)° between them.[2][3] The crystal packing is stabilized by intermolecular N—H···N hydrogen bonds, which link the molecules into a cohesive three-dimensional network.[2][3]
Table 1: Crystallographic Data for 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine [2][3]
| Parameter | Value |
| Chemical Formula | C8H6BrN3S |
| Formula Weight | 256.13 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.869 (3) |
| b (Å) | 8.0250 (16) |
| c (Å) | 7.9480 (16) |
| β (°) | 97.43 (3) |
| Volume (Å3) | 940.4 (3) |
| Z | 4 |
| Density (calculated) (Mg/m3) | 1.810 |
| Absorption Coefficient (mm-1) | 4.54 |
| F(000) | 504 |
| Temperature (K) | 298 (2) |
Table 2: Hydrogen Bond Geometry (Å, °) for 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine [2]
| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
| N3—H3A···N1i | 0.86 | 2.27 | 3.092 (7) | 160 |
| N3—H3B···N2ii | 0.86 | 2.06 | 2.896 (7) | 163 |
| Symmetry codes: (i) -x+1, y+1/2, -z+3/2; (ii) x, -y+5/2, z+1/2 |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines involves the cyclization of an aryl-substituted thiosemicarbazide.[4]
Materials:
-
4-Bromobenzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl3) or concentrated sulfuric acid
-
Appropriate solvents (e.g., toluene, methanol)
-
Ice-water mixture
-
Recrystallization solvent (e.g., ethanol, acetone)
Procedure:
-
Formation of Acylthiosemicarbazide Intermediate: A mixture of 4-bromobenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is refluxed in a suitable solvent.
-
Cyclization: The resulting intermediate is then treated with a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid. The reaction mixture is heated under reflux for several hours.
-
Isolation: After cooling, the reaction mixture is poured into an ice-water mixture to precipitate the crude product.
-
Purification: The solid product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent like ethanol or acetone to yield pure this compound.
Single-Crystal X-ray Diffraction
The following protocol is representative for obtaining single-crystal X-ray diffraction data for compounds in this class, based on the study of the 2-bromo isomer.[2]
Procedure:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., acetone).
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 298 K) using Mo Kα radiation (λ = 0.71073 Å). A series of ω and φ scans are performed to collect a complete dataset.
-
Data Reduction: The collected diffraction data are processed to correct for Lorentz and polarization effects. An absorption correction is also applied.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F2. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Biological Activity and Signaling Pathways
Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The anti-inflammatory effects of many thiadiazole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and to modulate pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[5][6]
Inhibition of COX-2 by thiadiazole derivatives blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5] Furthermore, the inhibition of TNF-α can disrupt the downstream signaling cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[6][7]
References
- 1. This compound | C8H6BrN3S | CID 554215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Fused Triazolo-thiadiazoles as Inhibitors of TNF-alpha: Pharmacophore Hybridization for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its synthesis, spectral characteristics, and known biological activities, including its potential as an anticancer, antimicrobial, and anti-inflammatory agent. All quantitative data is presented in structured tables, and detailed experimental protocols for key synthetic and analytical methods are provided. Furthermore, relevant biological signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its potential mechanisms of action.
Chemical and Physical Properties
This compound is a solid, crystalline compound at room temperature. Its core structure consists of a 1,3,4-thiadiazole ring substituted with an amino group at the 2-position and a 4-bromophenyl group at the 5-position.
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 13178-12-6 | [1][2] |
| Molecular Formula | C₈H₆BrN₃S | [1][2] |
| Molecular Weight | 256.12 g/mol | [1][2] |
| Appearance | White to off-white solid/crystals | [3] |
| Melting Point | 226 °C; 228-232 °C | [3] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
| Spectroscopy | Data |
| ¹H NMR | Spectral data for related compounds suggest the presence of signals for the amino group protons and aromatic protons of the bromophenyl ring. |
| ¹³C NMR | Expected signals include those for the carbon atoms of the bromophenyl ring and the 1,3,4-thiadiazole ring. |
| Infrared (IR) | 3381 cm⁻¹ (N-H stretching), 3076 cm⁻¹ (aromatic C-H stretching), 1642 cm⁻¹ (C=N stretching of the ring), 1570-1454 cm⁻¹ (C=C aromatic stretching). |
| Mass Spectrometry | Monoisotopic Mass: 254.94658 Da. |
Crystallographic Data
| Crystal System | Monoclinic (for 2-bromo isomer) |
| Space Group | P2₁/c (for 2-bromo isomer) |
| Unit Cell Dimensions | a = 14.869 Å, b = 8.0250 Å, c = 7.9480 Å, β = 97.43° (for 2-bromo isomer) |
Solubility
Specific quantitative solubility data is not widely published. However, based on its chemical structure and common laboratory practices for similar compounds, it is expected to be sparingly soluble in water and more soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Synthesis and Experimental Protocols
The most common synthetic route to this compound involves the cyclization of a thiosemicarbazide derivative.
General Synthesis Workflow
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis from 4-Bromobenzoyl Thiosemicarbazide
This protocol is based on a general method for the synthesis of 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles.[6]
Materials:
-
4-Bromobenzoyl thiosemicarbazide
-
Concentrated sulfuric acid
-
Crushed ice
-
Ammonium hydroxide solution
-
Distilled water
-
Chloroform for recrystallization
Procedure:
-
In a clean, dry flask, slowly add 4-bromobenzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of concentrated sulfuric acid with constant shaking and cooling in an ice bath to manage the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to 60-70°C for 5 hours.
-
Allow the mixture to cool to room temperature and let it stand overnight.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution by the dropwise addition of ammonium hydroxide solution until a precipitate is formed.
-
Filter the precipitate and wash it thoroughly with distilled water to remove any residual acid.
-
Dry the crude product and recrystallize it from chloroform to obtain pure this compound.
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, positioning it as a molecule of interest for drug development.
Anticancer Activity
This compound has shown moderate to good anticancer activity.
| Cell Line | Assay | Activity | Reference |
| MCF-7 (Breast Cancer) | SRB assay | GI₅₀ = 38.2 µg/mL | [7] |
The anticancer mechanism of 1,3,4-thiadiazole derivatives is often linked to the induction of apoptosis. This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.
Caption: Proposed intrinsic apoptosis pathway induced by the compound.
Antimicrobial Activity
Derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine have shown significant antibacterial and antifungal properties.[7] The antimicrobial activity of the bromo-substituted compound is notable.[7]
| Organism | Activity (MIC) |
| Staphylococcus aureus | Significant activity reported for the series |
| Bacillus subtilis | Significant activity reported for the series |
| Escherichia coli | Moderate activity reported for the series |
| Pseudomonas aeruginosa | Moderate activity reported for the series |
| Aspergillus niger | Moderate activity reported for the series |
| Candida albicans | Moderate activity reported for the series |
Anti-inflammatory Activity
The anti-inflammatory properties of 1,3,4-thiadiazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, respectively. Furthermore, some derivatives have been shown to modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.
Caption: Potential anti-inflammatory mechanisms of action.
Conclusion
This compound is a versatile heterocyclic compound with a well-defined chemical structure and a range of promising biological activities. Its synthesis is straightforward, and its potential as an anticancer, antimicrobial, and anti-inflammatory agent makes it a valuable scaffold for further investigation and development in medicinal chemistry. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this and related compounds. Further studies are warranted to fully elucidate its mechanisms of action, pharmacokinetic profile, and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H6BrN3S | CID 554215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative mechanism of action of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. While direct and extensive research on this specific molecule is emerging, this document synthesizes the substantial body of evidence from studies on its close structural analogs and derivatives. The primary biological activities associated with this class of compounds, including anticancer and anti-inflammatory effects, are explored in depth. This guide elucidates the potential molecular targets and signaling pathways, presents available quantitative data from related compounds, details relevant experimental protocols, and provides visual representations of the core mechanisms to facilitate a deeper understanding for research and development professionals.
Introduction
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various pharmacologically active agents. The subject of this guide, this compound, and its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for further investigation. The presence of the bromophenyl group and the 2-amino-1,3,4-thiadiazole core are key structural features that likely contribute to their biological effects. This guide will focus on the two most prominently reported activities: anticancer and anti-inflammatory actions.
Anticancer Mechanism of Action
Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have been extensively studied for their cytotoxic effects against various cancer cell lines. The proposed mechanisms are multi-faceted, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Inhibition of Key Kinases
Several studies on 2-amino-1,3,4-thiadiazole derivatives suggest that they can act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[1]
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase overexpressed in many solid tumors, playing a vital role in cell adhesion, migration, and proliferation.[2][3] Derivatives of 5-aryl-1,3,4-thiadiazol-2-amine have been identified as inhibitors of FAK, likely by competing with ATP for the binding site in the kinase domain.[2] Inhibition of FAK leads to the downstream suppression of pro-survival pathways such as PI3K/Akt.[3]
-
Abl Tyrosine Kinase: The Bcr-Abl fusion protein is a hallmark of chronic myelogenous leukemia (CML). Certain 1,3,4-thiadiazole derivatives have shown inhibitory activity against the Abl protein kinase.[1][4]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in several cancers. Some 1,3,4-thiadiazole derivatives have been found to inhibit EGFR, thereby blocking downstream signaling pathways responsible for cell growth and proliferation.[5]
Induction of Apoptosis
A primary mechanism of anticancer activity for this class of compounds is the induction of programmed cell death, or apoptosis.[6][7] This is achieved through the modulation of key apoptotic regulators:
-
Caspase Activation: Studies have shown that treatment with 1,3,4-thiadiazole derivatives leads to the activation of executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-8 and caspase-9.[4]
-
Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical step in apoptosis. An increase in the Bax/Bcl-2 ratio is a common finding after treatment with these compounds, leading to mitochondrial dysfunction and the release of cytochrome c.[5][7]
Cell Cycle Arrest
Interference with the normal progression of the cell cycle is another key anticancer mechanism of 1,3,4-thiadiazole derivatives.[8][9] Depending on the specific derivative and the cancer cell line, cell cycle arrest has been observed at different phases:
-
G1/S Phase Arrest: Some derivatives cause an accumulation of cells in the G1 phase, preventing their entry into the S phase of DNA synthesis.[8]
-
G2/M Phase Arrest: Other derivatives have been shown to induce arrest at the G2/M checkpoint, preventing cells from entering mitosis.[5][10][11] This is often associated with the inhibition of cyclin-dependent kinases (CDKs), such as CDK1.[11]
Inhibition of Topoisomerase II
Topoisomerase II is an essential enzyme for DNA replication and chromosome segregation. Some 5-aryl-substituted 1,3,4-thiadiazole-2-amine derivatives have been identified as potential inhibitors of topoisomerase II, leading to DNA damage and cell death.[2]
Anti-inflammatory Mechanism of Action
The 1,3,4-thiadiazole nucleus is also associated with significant anti-inflammatory properties. The primary proposed mechanism is the inhibition of cyclooxygenase (COX) enzymes.
-
COX-1 and COX-2 Inhibition: Cyclooxygenases are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Molecular docking studies and in vivo experiments with derivatives of 2,6-diaryl-imidazo[2,1-b][8][9][10]thiadiazoles suggest that these compounds can bind to and inhibit both COX-1 and COX-2, with a potential for selective COX-2 inhibition in some cases.[12] This dual or selective inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain.[12]
Quantitative Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine against various human cancer cell lines. It is important to note that these data are for derivatives and not the parent compound, this compound.
| Compound ID | 5-Substituent | 2-Amino Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | 4-chlorophenyl | -H | MCF-7 | >100 | [7] |
| Derivative B | 4-chlorophenyl | -C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl) | MCF-7 | 2.32 (µg/mL) | [7] |
| Derivative C | 4-chlorophenyl | -C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl) | HepG2 | 3.13 (µg/mL) | [7] |
| Derivative D | 4-(trifluoromethyl)phenyl | N-(5-Nitrothiazol-2-yl)-2-thioacetamide | K562 | 7.4 | [1] |
| Derivative E | 2-(benzenesulfonylmethyl)phenyl | -H | LoVo | 2.44 | [2] |
| Derivative F | 2-(benzenesulfonylmethyl)phenyl | -H | MCF-7 | 23.29 | [2] |
| Derivative G | N/A | N-(5-(4-fluorophenyl)) | MDA-MB-231 | (Higher than Cisplatin) | [13] |
Experimental Protocols
The following are representative experimental protocols for assessing the biological activities of 1,3,4-thiadiazole derivatives.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48 or 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the putative signaling pathways and experimental workflows.
Caption: Putative anticancer signaling pathways of this compound derivatives.
Caption: Proposed anti-inflammatory mechanism via COX inhibition.
Caption: General experimental workflow for evaluating anticancer activity.
Conclusion and Future Directions
The available scientific literature strongly suggests that this compound and its derivatives are a promising class of compounds with significant anticancer and anti-inflammatory potential. The proposed mechanisms of action are centered around the inhibition of key cellular signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells, and the suppression of inflammatory mediators.
While this guide provides a comprehensive overview based on existing data for related compounds, further research is warranted to elucidate the precise molecular targets and mechanisms of this compound itself. Future studies should focus on:
-
Direct Enzyme Inhibition Assays: To confirm the inhibitory activity against specific kinases and COX enzymes.
-
In Vivo Studies: To evaluate the efficacy and safety of the compound in animal models of cancer and inflammation.
-
Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for improved potency and selectivity.
-
Pharmacokinetic and Pharmacodynamic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
A deeper understanding of the mechanism of action will be crucial for the rational design of more potent and selective therapeutic agents based on the 1,3,4-thiadiazole scaffold.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. benchchem.com [benchchem.com]
- 8. turkjps.org [turkjps.org]
- 9. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Potential of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent discovery and development of novel antimicrobial agents. Among the myriad of heterocyclic compounds explored for their therapeutic potential, the 1,3,4-thiadiazole scaffold has garnered considerable attention due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This technical guide focuses on a specific class of these compounds, the 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine derivatives, summarizing their synthesis, antimicrobial activity, and the experimental methodologies employed in their evaluation.
Core Synthesis Strategy
The synthesis of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines typically involves the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides.[3] This common pathway involves the initial reaction of a substituted benzoic acid ester with thiosemicarbazide to form the corresponding benzoyl thiosemicarbazide intermediate. Subsequent cyclization, often facilitated by a dehydrating agent like concentrated sulfuric acid, yields the desired 5-substituted-1,3,4-thiadiazol-2-amine.[3]
A general synthetic scheme is outlined below:
Antimicrobial Activity Profile
Derivatives of this compound have demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi. The presence of the bromophenyl substituent at the 5th position of the thiadiazole ring, coupled with the 2-amino group, appears to be a key structural feature for this biological activity. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Antimicrobial Data
The following table summarizes the reported MIC values for various 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives against selected microbial strains. This data highlights the impact of different substituents on the phenyl ring on the antimicrobial potency.
| Compound ID | R-Group (at para-position) | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |
| 4a | -F | 20 | 22 | - | - | - | - | [4] |
| 4b | -Cl | 24 | 28 | - | - | - | - | [4] |
| 4c | -Br | Significant Activity | Significant Activity | - | - | - | - | [3] |
| 8a | -F | 20-28 | 20-28 | - | - | - | - | [4] |
| 8b | -Cl | 20-28 | 20-28 | - | - | - | - | [4] |
| 8d | Oxygenated Substituent | - | - | - | - | 32-42 | 32-42 | [4] |
| 8e | Oxygenated Substituent | - | - | - | - | 32-42 | 32-42 | [4] |
| Ciprofloxacin | (Standard) | 18-20 | 18-20 | - | - | - | - | [4] |
| Fluconazole | (Standard) | - | - | - | - | 24-26 | 24-26 | [4] |
Note: "-" indicates data not reported in the cited sources. "Significant Activity" indicates that the source mentioned notable activity but did not provide a specific MIC value in the accessible text.
From the available data, halogenated derivatives, particularly those with fluorine and chlorine, exhibit good antibacterial activity, with MIC values comparable to the standard drug ciprofloxacin against Gram-positive bacteria like S. aureus and B. subtilis.[4] Derivatives with oxygenated substituents on the phenyl ring have shown promising antifungal activity against A. niger and C. albicans.[4]
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the reproducibility and validation of antimicrobial activity studies. The following sections outline the typical methodologies employed for the synthesis and antimicrobial screening of this compound derivatives.
General Synthesis of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines
-
Synthesis of 4-substituted benzoyl thiosemicarbazides: Thiosemicarbazide (0.015 mol) and a 4-substituted benzoic acid ester (0.01 mol) are dissolved in methanol (50 mL) with heating. The reaction mixture is then refluxed for 8-10 hours. After cooling, an ice-water mixture is added to the solution, leading to the separation of a solid product. This intermediate is filtered, dried, and recrystallized from rectified spirit.[3]
-
Dehydrocyclization to form the thiadiazole ring: The 4-substituted benzoyl thiosemicarbazide (0.02 mol) is added portion-wise to concentrated sulfuric acid (20 mL) with constant shaking. This mixture is stirred and then poured onto crushed ice. The resulting precipitate, the 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine, is filtered, washed with water, dried, and recrystallized from a suitable solvent like an ethanol-water mixture.[3]
Antimicrobial Activity Screening
The antimicrobial activity of the synthesized compounds is commonly evaluated using the disc diffusion method and the broth microdilution method to determine the MIC.
-
Media and Microbial Strains: Standard bacterial strains such as Staphylococcus aureus (Gram-positive), Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative) are used.[3] Fungal strains like Aspergillus niger and Candida albicans are also commonly employed.[3] Nutrient agar/broth is used for bacteria, while Sabouraud dextrose agar/broth is used for fungi.[3]
-
Disc Diffusion Method: Paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 20 µg/mL).[3] These discs are then placed on agar plates previously swabbed with the microbial culture. The plates are incubated, and the diameter of the zone of inhibition around each disc is measured. Standard antibiotics like Ciprofloxacin for bacteria and Fluconazole for fungi are used as positive controls.[3]
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined by the broth microdilution method. Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.[3] A standardized microbial suspension is added to each well. The plates are incubated under appropriate conditions. The MIC is recorded as the lowest concentration of the compound at which no visible microbial growth is observed.[3]
Concluding Remarks
The this compound scaffold represents a promising starting point for the development of new antimicrobial agents. The synthetic accessibility and the demonstrated efficacy against a range of pathogens underscore the potential of these derivatives. Further research focusing on structure-activity relationship (SAR) studies, mechanism of action elucidation, and in vivo efficacy and toxicity assessments is warranted to advance these compounds as potential therapeutic candidates. The methodologies and data presented in this guide provide a foundational resource for researchers dedicated to this important area of drug discovery.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Anticancer Potential of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties. This technical guide focuses on the anticancer potential of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine and its analogs, providing a comprehensive overview of their synthesis, in vitro efficacy, and mechanisms of action. The inherent versatility of the 1,3,4-thiadiazole ring, a bioisostere of pyrimidine, allows for structural modifications that can enhance cytotoxic activity against various cancer cell lines.[1]
In Vitro Anticancer Activity
The anticancer efficacy of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amine analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of these compounds, have been determined through various cell viability assays. The data presented in the following tables summarize the cytotoxic effects of these analogs, highlighting the influence of different substituents on their anticancer activity.
| Compound ID | 5-Substituent | 2-Amino Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 4-Bromophenyl | -H | MCF-7 | Moderate to Good | [2] |
| Analog 2 | 4-Chlorophenyl | -H | MCF-7 | >100 | [3] |
| Analog 3 | 4-Chlorophenyl | -C(O)CH₂-piperazin-1-yl | MCF-7 | 8.35 ± 0.61 | [3] |
| Analog 4 | 4-Chlorophenyl | -C(O)CH₂-(4-phenylpiperazin-1-yl) | MCF-7 | 5.11 ± 0.39 | [3] |
| Analog 5 | 4-Chlorophenyl | -C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl) | MCF-7 | 2.32 ± 0.18 | [3] |
| Analog 6 | 3-Methoxyphenyl | 2-(2-Trifluoromethylphenyl)amino | MCF-7 | 49.6 | [1] |
| Analog 7 | 3-Methoxyphenyl | 2-(2-Trifluoromethylphenyl)amino | MDA-MB-231 | 53.4 | [1] |
| Compound ID | 5-Substituent | 2-Amino Substituent | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Analog 8 | 4-Chlorophenyl | -H | HepG2 | >100 | [3] |
| Analog 9 | 4-Chlorophenyl | -C(O)CH₂-piperazin-1-yl | HepG2 | 9.12 ± 0.73 | [3] |
| Analog 10 | 4-Chlorophenyl | -C(O)CH₂-(4-phenylpiperazin-1-yl) | HepG2 | 6.23 ± 0.48 | [3] |
| Analog 11 | 4-Chlorophenyl | -C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl) | HepG2 | 3.13 ± 0.25 | [3] |
| 5-Fluorouracil | N/A | N/A | MCF-7 | 6.80 ± 0.45 | [3] |
| 5-Fluorouracil | N/A | N/A | HepG2 | 7.90 ± 0.51 | [3] |
Experimental Protocols
Synthesis of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines
A general method for the synthesis of the title compounds involves the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides.[4]
Step 1: Synthesis of 4-substituted benzoyl thiosemicarbazides
-
Dissolve thiosemicarbazide (0.015 mol) and the appropriate benzoic acid ester (0.01 mol) in 50 mL of methanol by heating.
-
Reflux the reaction mixture for 8-10 hours.
-
Add an ice-water mixture to the resulting solution.
-
Collect the separated solid by filtration, dry, and recrystallize from rectified spirit.
Step 2: Synthesis of 2-amino-5-(4-substituted-phenyl)-1,3,4-thiadiazole
-
Add the 4-substituted benzoyl thiosemicarbazide (0.02 mol) portion-wise to concentrated sulphuric acid (20 mL) with shaking.
-
Heat the mixture between 60-70°C for 5 hours.
-
Cool the reaction mixture and pour it into crushed ice.
-
Neutralize the mixture with a suitable base (e.g., ammonia solution).
-
Collect the precipitated product by filtration, wash with water, dry, and recrystallize from a suitable solvent.
Caption: General synthesis workflow for 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amines.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm.
Caption: Standard workflow for the MTT cell viability assay.
Apoptosis Assay using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- & PI-, early apoptotic cells are Annexin V+ & PI-, and late apoptotic/necrotic cells are Annexin V+ & PI+.
Cell Cycle Analysis by Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7]
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis of Phosphorylated EGFR and HER2
This technique is used to detect changes in the phosphorylation status of target proteins, indicating inhibition of their kinase activity.[3][8]
-
Cell Lysis: Treat cells with the compound, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated HER2 (p-HER2), and total HER2.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the chemiluminescent signal using an imaging system.
Mechanisms of Anticancer Action
The anticancer activity of 1,3,4-thiadiazole derivatives is often multifactorial, involving interference with several key cellular processes.
Interference with DNA Replication
The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine bases allows these compounds to potentially interfere with DNA synthesis, leading to the inhibition of cancer cell replication.[1]
Induction of Apoptosis
Many 1,3,4-thiadiazole analogs have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases, key executioner proteins in the apoptotic cascade. Some derivatives have been specifically linked to the activation of Caspase 3 and Caspase 8, as well as the pro-apoptotic protein BAX.[1]
Caption: Proposed apoptotic pathway initiated by 1,3,4-thiadiazole analogs.
Inhibition of Receptor Tyrosine Kinases
Certain 1,3,4-thiadiazole derivatives exhibit inhibitory activity against receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression and hyperactivity of these receptors are common in many cancers. By blocking the autophosphorylation of these receptors, the thiadiazole analogs can disrupt downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.
Caption: Inhibition of EGFR/HER2 signaling by 1,3,4-thiadiazole analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Structure-Activity Relationship of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide for Drug Development Professionals
An In-Depth Exploration of a Promising Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole nucleus is a cornerstone in the development of novel therapeutic agents, exhibiting a wide array of biological activities. Among its numerous derivatives, 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine has emerged as a particularly promising scaffold for the design of new antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows to support further research and development in this area.
Core Structure and Biological Activities
This compound is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted with a 4-bromophenyl group at the 5-position and an amine group at the 2-position.[1] This core structure has been the subject of numerous medicinal chemistry campaigns, which have demonstrated its potential as an antimicrobial and anticancer agent.[1][2] The presence of the bromine atom on the phenyl ring is often associated with enhanced biological activity, a common strategy in drug design to improve potency.
Structure-Activity Relationship (SAR) Analysis
The exploration of the SAR of this compound has primarily focused on modifications at the 2-amino group and substitutions on the phenyl ring. These studies have revealed critical insights into the structural requirements for potent biological activity.
Antimicrobial Activity
Derivatives of the parent compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. The general finding is that substitution on the 2-amino group can significantly modulate the antimicrobial spectrum and potency.
Table 1: Antimicrobial Activity of 5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amine Derivatives
| Compound ID | R (Substitution at 4-position of phenyl ring) | Test Organism | MIC (µg/mL) | Reference |
| 4c | Br | Staphylococcus aureus | 25 | [2] |
| Bacillus subtilis | 25 | [2] | ||
| Escherichia coli | 50 | [2] | ||
| Pseudomonas aeruginosa | 50 | [2] | ||
| 4a | H | Staphylococcus aureus | 25 | [2] |
| Bacillus subtilis | 50 | [2] | ||
| 4b | Cl | Staphylococcus aureus | 25 | [2] |
| Bacillus subtilis | 25 | [2] | ||
| 4f | OH | Aspergillus niger | 50 | [2] |
| Candida albicans | 50 | [2] | ||
| 4g | OCH₃ | Aspergillus niger | 50 | [2] |
| Candida albicans | 100 | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a microorganism.
From the data, it can be inferred that electron-withdrawing groups (Br, Cl) at the para-position of the phenyl ring contribute to potent antibacterial activity, particularly against Gram-positive bacteria.[2] For antifungal activity, hydroxyl and methoxy substitutions appear to be favorable.[2]
Anticancer Activity
The anticancer potential of this compound derivatives has been investigated against various cancer cell lines. These studies indicate that the scaffold is a viable starting point for the development of novel cytotoxic agents.
Table 2: Anticancer Activity of 5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amine Derivatives against Breast Cancer Cell Line (MCF-7)
| Compound ID | R (Substitution at 4-position of phenyl ring) | GI₅₀ (µg/mL) | Reference |
| 4c | Br | 35.4 | [2] |
| 4f | OH | 46.8 | [2] |
| 4g | OCH₃ | 24.0 | [2] |
Note: GI₅₀ (Growth Inhibition 50) is the concentration of a drug that inhibits the growth of cells by 50%.
The data suggests that for anticancer activity against the MCF-7 cell line, a methoxy group at the para-position of the phenyl ring (compound 4g ) results in the most potent activity among the tested analogs.[2] The bromo-substituted compound (4c ) also demonstrates moderate activity.[2]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies for the key assays are provided below.
Synthesis of 5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amines
A general method for the synthesis of the title compounds involves the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides.[2]
Workflow for Synthesis
References
Navigating the Physicochemical Landscape of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information and experimental approaches for characterizing the solubility and stability of the novel heterocyclic compound, 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. Given the limited publicly available quantitative data for this specific molecule, this document emphasizes established methodologies and best practices for its empirical determination. This guide is intended to equip researchers with the necessary framework to generate robust and reliable physicochemical data essential for drug discovery and development.
Core Physicochemical Properties
This compound, with the molecular formula C₈H₆BrN₃S and a molecular weight of approximately 256.12 g/mol , is a compound of interest due to the prevalence of the 1,3,4-thiadiazole scaffold in medicinally active molecules. The presence of the bromophenyl group is known to influence physicochemical properties such as lipophilicity and crystal packing, which in turn affect solubility and stability.
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively reported in the public domain. However, based on literature for structurally related 5-substituted-1,3,4-thiadiazol-2-amines, a general qualitative solubility profile can be inferred.
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent | Solubility | Reference / Comment |
| Water | Almost Insoluble | General characteristic for this class of compounds. |
| Dimethylformamide (DMF) | Soluble | A common solvent for related thiadiazole derivatives. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Frequently used as a solvent for in vitro screening and preparation of stock solutions.[1] |
| Ethanol | Sparingly Soluble | Often used in combination with water for recrystallization, suggesting limited solubility.[2] |
| Methanol | Sparingly Soluble | Similar to ethanol, used in solvent systems for purification.[1] |
Experimental Protocol for Kinetic Solubility Assessment
To obtain quantitative solubility data, a kinetic solubility assay is a high-throughput method suitable for early-stage drug discovery.[3][4][5] This method measures the solubility of a compound from a DMSO stock solution into an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for analysis)
-
Multichannel pipettes
-
Plate shaker
-
UV/Vis microplate reader or HPLC-UV system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate.
-
Aqueous Buffer Addition: Add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve the final desired compound concentrations with a consistent final DMSO concentration (e.g., 1%).
-
Incubation: Seal the plate and incubate at room temperature (or a specified temperature, e.g., 37°C) for a set period (e.g., 2 hours) with gentle shaking.[3]
-
Analysis:
-
Nephelometry: Measure the light scattering of the solutions in each well. An increase in turbidity indicates precipitation.
-
UV/Vis Spectroscopy: After incubation, centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant at the compound's λmax to determine the concentration of the dissolved compound. A standard curve in the same buffer system should be prepared.
-
LC-MS/MS: For higher precision, the supernatant can be analyzed by LC-MS/MS to quantify the dissolved compound.
-
Data Presentation: The results should be presented as the concentration (in µM or µg/mL) at which precipitation is first observed or the maximum concentration that remains in solution.
Below is a Graphviz diagram illustrating the workflow for the kinetic solubility assay.
Caption: Workflow for Kinetic Solubility Assay.
Stability Profile and Forced Degradation Studies
The stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, formulation, and storage conditions. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7][8]
Table 2: Proposed Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | Up to 5 days |
| Basic Hydrolysis | 0.1 M NaOH at 60°C | Up to 5 days |
| Oxidative Degradation | 3% H₂O₂ at room temperature | Up to 5 days |
| Thermal Degradation | 80°C (solid state) | Up to 7 days |
| Photostability | ICH Q1B conditions (UV and visible light) | As per guidelines |
Experimental Protocol for Forced Degradation Studies
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Forced degradation chamber (for thermal and photostability)
-
HPLC system with a UV detector or Mass Spectrometer (MS)
Procedure:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., ACN:water) for each stress condition. For thermal degradation, the solid compound is used.
-
Stress Application:
-
Hydrolysis: Add the appropriate volume of HCl or NaOH to the sample solutions and incubate at the specified temperature. At designated time points, withdraw aliquots and neutralize them.
-
Oxidation: Add H₂O₂ to the sample solution and keep it at room temperature.
-
Thermal: Place the solid compound in a controlled temperature chamber.
-
Photostability: Expose the compound (solid and in solution) to light as per ICH Q1B guidelines.
-
-
Sample Analysis: At various time points (e.g., 0, 1, 3, 5 days), analyze the stressed samples using a validated stability-indicating HPLC method. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a common starting point for related compounds.
-
Data Evaluation:
-
Determine the percentage degradation of the parent compound.
-
Identify and quantify any degradation products.
-
Assess the mass balance to ensure all major degradation products are accounted for.
-
Below is a Graphviz diagram illustrating the workflow for forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. asianjpr.com [asianjpr.com]
- 8. pharmadekho.com [pharmadekho.com]
Methodological & Application
synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine from thiosemicarbazide
Application Notes: Synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
Introduction The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif found in a wide array of biologically active molecules, demonstrating significant potential in medicinal chemistry and drug development.[1][2] Derivatives of 2-amino-5-substituted-1,3,4-thiadiazole are of particular interest due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[3] This document provides a detailed protocol for the synthesis of this compound, a key intermediate for further derivatization, starting from thiosemicarbazide and a 4-bromophenyl precursor. The synthesis involves the formation of an N-acylthiosemicarbazide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration.[2][3][4]
Overall Reaction Scheme
The synthesis is a two-step process:
-
Step 1: Formation of the Intermediate. Reaction of 4-Bromobenzoyl chloride with thiosemicarbazide to form 1-(4-bromobenzoyl)thiosemicarbazide.
-
Step 2: Cyclization. Dehydrocyclization of the intermediate using concentrated sulfuric acid to yield the final product, this compound.[3]
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Materials and Equipment
-
Thiosemicarbazide
-
4-Bromobenzoyl chloride
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ammonium Hydroxide (NH₄OH)
-
Methanol or Chloroform for recrystallization
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, graduated cylinders, and filtration apparatus
-
Crushed ice
-
Melting point apparatus
Protocol 1: Synthesis of 1-(4-Bromobenzoyl)thiosemicarbazide (Intermediate)
This protocol is based on standard methods for the synthesis of N-acylthiosemicarbazides.
-
Dissolve thiosemicarbazide (0.015 mol) in 50 mL of a suitable solvent like methanol by heating gently in a round-bottom flask.
-
Slowly add 4-bromobenzoyl chloride (0.01 mol) to the solution.
-
Reflux the reaction mixture for approximately 8-10 hours.
-
After reflux, cool the mixture and pour it into an ice-water mixture.
-
The solid intermediate, 1-(4-bromobenzoyl)thiosemicarbazide, will precipitate.
-
Filter the solid, wash with cold water, and dry.
-
The intermediate can be purified by recrystallization from a suitable solvent like rectified spirit if necessary.
Protocol 2: Synthesis of this compound
This protocol is adapted from the general method for synthesis of 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles.[3]
-
In a clean, dry flask, carefully take 20 mL of cold concentrated sulfuric acid.
-
While shaking or stirring, add the synthesized 1-(4-bromobenzoyl)thiosemicarbazide (0.02 mol) portion-wise to the concentrated sulfuric acid. Maintain the temperature to prevent excessive heat generation.
-
Once the addition is complete, heat the mixture to between 60-70°C for 5 hours.
-
After heating, allow the reaction mixture to cool and stand at room temperature overnight.
-
Carefully pour the solution over a beaker of crushed ice.
-
Precipitate the product by slowly adding ammonium hydroxide (NH₄OH) solution until the mixture is alkaline.
-
Filter the resulting precipitate and wash it thoroughly with distilled water to remove any residual sulfates.
-
Dry the crude product completely.
-
Recrystallize the dried product from chloroform to obtain pure this compound.[3]
Safety Precautions: Concentrated sulfuric acid is extremely corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The neutralization step with ammonium hydroxide is exothermic and should be performed slowly in an ice bath.
Data Presentation
Table 1: Physicochemical and Yield Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₈H₆BrN₃S | [3][5] |
| Molecular Weight | 256.12 g/mol | [3][5] |
| Melting Point | 224-226 °C | [3] |
| Yield | 72.4% | [3] |
| Appearance | Solid |
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristic Peaks |
| FT-IR (KBr, cm⁻¹) | ~3370 (N-H stretching), ~3060 (Aromatic C-H), ~1630 (C=N ring stretching), ~1560-1450 (Aromatic C=C), ~860 (C-S-C of thiadiazole), C-Br stretch.[3] |
| ¹H NMR (DMSO-d₆, δ, ppm) | Signals in the aromatic region (7.0-8.0 ppm) corresponding to the bromophenyl protons; a broad singlet for the -NH₂ protons. |
| ¹³C NMR (DMSO-d₆, δ, ppm) | Signals corresponding to the two distinct carbons of the thiadiazole ring and the six carbons of the bromophenyl ring. |
| Mass Spec. (m/z) | A molecular ion peak [M]⁺ at ~255/257 corresponding to the isotopic pattern of bromine. |
References
Application Note and Protocol: Synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document provides detailed protocols for the synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, a key intermediate, and its subsequent derivatives. Two primary synthesis methods are presented: a classical acid-catalyzed cyclodehydration and a modern one-pot approach using polyphosphate ester (PPE). These protocols are intended to provide researchers with reliable methods for obtaining these valuable compounds for further investigation and drug development.
Synthesis Overview & Workflow
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly achieved through the cyclization of an acylthiosemicarbazide intermediate. This intermediate is formed by the reaction of a carboxylic acid (or its ester) with thiosemicarbazide. The subsequent intramolecular cyclodehydration, typically promoted by a strong acid, yields the desired 1,3,4-thiadiazole ring.[2][3]
Caption: General workflow for the synthesis of the target thiadiazole.
Experimental Protocols
Protocol 1: Classical Acid-Catalyzed Cyclodehydration
This two-step method involves the initial synthesis of the thiosemicarbazide intermediate, followed by acid-catalyzed cyclization.
Step A: Synthesis of 1-(4-Bromobenzoyl)thiosemicarbazide
-
Dissolve thiosemicarbazide (0.015 mol) and the methyl ester of 4-bromobenzoic acid (0.01 mol) in 50 mL of methanol by heating.
-
Reflux the reaction mixture for 8-10 hours.
-
After reflux, pour the resulting solution into an ice-water mixture.
-
Collect the solid precipitate that separates out by filtration.
-
Wash the solid with water, dry it, and recrystallize from rectified spirit to obtain the pure intermediate.[3]
Step B: Synthesis of this compound (Cyclization)
-
In a fume hood, carefully add the 1-(4-bromobenzoyl)thiosemicarbazide (0.02 mol) from Step A in small portions to 20 mL of cold (0-5 °C) concentrated sulfuric acid with constant stirring.[3]
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time or heat gently (e.g., 60-70°C for 5 hours) as needed to complete the reaction.[3]
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., concentrated ammonia solution) until a precipitate forms.
-
Filter the resulting solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol-water mixture) to yield pure this compound.[3][4]
Protocol 2: One-Pot Synthesis using Polyphosphate Ester (PPE)
This method offers a more direct route to the target compound without the use of harsh dehydrating agents like sulfuric or polyphosphoric acid.[5][6]
-
In a suitable reaction flask, combine thiosemicarbazide (1 equivalent) and 4-bromobenzoic acid (1 equivalent).
-
Add polyphosphate ester (PPE) as both the solvent and the cyclizing agent.
-
Heat the mixture under stirring. The reaction proceeds through three stages in one pot: formation of an intermediate salt, acylation of the thiosemicarbazide, and subsequent cyclization to the thiadiazole.[5][6]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water or a dilute sodium bicarbonate solution to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent.
Synthesis of N-Substituted Derivatives
The 2-amino group of the synthesized thiadiazole can be further functionalized. A common derivatization is the formation of Schiff bases (imines) by reacting with various aromatic aldehydes.
General Protocol for Schiff Base Formation:
-
Dissolve this compound (0.01 mol) in 30 mL of ethanol.
-
Add an equimolar quantity (0.01 mol) of a substituted aromatic aldehyde to the solution.
-
Add a few drops of a catalytic acid (e.g., glacial acetic acid).
-
Reflux the mixture for 2-3 hours.[7]
-
Cool the reaction mixture and allow it to stand, often for up to 24 hours, to facilitate crystallization.[7]
-
Filter the crystalline product, dry it, and recrystallize from ethanol to obtain the pure Schiff base derivative.[7]
Data Presentation
The following table summarizes representative data for the synthesis of this compound derivatives.
| Compound ID | Derivative Structure | Yield (%) | Melting Point (°C) | Reference |
| 3c | 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | 70% | 230 - 231 | [8] |
| 3m | 5-(3-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | 67% | 195 - 196 | [8] |
Note: Data for the parent compound this compound was not explicitly found in a table format in the search results, but its synthesis is well-established.[2][9]
Biological Context and Potential Signaling Pathway
Thiadiazole derivatives have been investigated for a variety of biological activities, including anti-inflammatory and antimicrobial effects.[2] The anti-inflammatory properties of similar heterocyclic compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of this pathway can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Caption: Generalized NF-κB inflammatory pathway potentially modulated by thiadiazole derivatives.
References
- 1. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 2. Buy this compound | 13178-12-6 [smolecule.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. ijpcbs.com [ijpcbs.com]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the NMR Characterization of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes detailed experimental protocols and a summary of expected spectral data to facilitate the identification and purity assessment of this compound, which is a valuable scaffold in medicinal chemistry.
Introduction
This compound is a heterocyclic compound of significant interest in drug discovery due to the diverse biological activities associated with the 1,3,4-thiadiazole nucleus, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Accurate structural elucidation and characterization are paramount for its application in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of this compound. This document outlines the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The data is compiled from scientific literature and is typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) at 400 MHz.[2]
Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.77 | Doublet (d) | 2H | Ar-H (H-3', H-5') |
| 7.97 | Doublet (d) | 2H | Ar-H (H-2', H-6') |
| 7.35 | Singlet (s) | 2H | -NH₂ |
Note: The chemical shift of the amine protons (-NH₂) can be broad and may vary with concentration and temperature.
Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| 168.1 | C2 (Thiadiazole ring) |
| 156.3 | C5 (Thiadiazole ring) |
| 132.4 | C-Ar (C-3', C-5') |
| 129.3 | C-Ar (C-1') |
| 128.8 | C-Ar (C-2', C-6') |
| 124.9 | C-Ar (C-4') |
Experimental Protocols
This section provides a detailed methodology for the preparation of a sample of this compound for NMR analysis and the subsequent data acquisition.
Protocol 1: NMR Sample Preparation
Materials:
-
This compound sample
-
Deuterated NMR solvent (e.g., DMSO-d₆, 99.8% D)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette
-
Glass wool
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh 10-20 mg of the this compound sample for ¹H NMR or 50-75 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Dissolution: Gently vortex the vial to fully dissolve the sample. If necessary, sonication can be used to aid dissolution.
-
Filtration: To remove any particulate matter, which can adversely affect the spectral quality, filter the solution into a clean NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed at the bottom of a Pasteur pipette.
-
Sample Transfer: Carefully transfer the filtered solution into the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol 2: NMR Data Acquisition
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Solvent: DMSO
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Solvent: DMSO
-
Temperature: 298 K
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): 1-2 seconds
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integration to confirm the structure of this compound.
Visualization
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Caption: Workflow for NMR characterization.
This structured approach ensures reproducible and high-quality NMR data, which is essential for the unequivocal structural verification of this compound in a research and drug development setting.
References
Application Note: FT-IR Analysis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
Abstract
This application note details the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with significant interest in medicinal chemistry and drug development. The characteristic vibrational frequencies of its functional groups are identified and assigned. A detailed protocol for sample preparation and analysis using the Potassium Bromide (KBr) pellet method is provided, ensuring reproducible and high-quality spectral data. This document serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and quality control of this and structurally related compounds.
Introduction
This compound is a derivative of the 1,3,4-thiadiazole heterocyclic ring system. Thiadiazole derivatives are known for a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The incorporation of a bromophenyl group can further modulate the biological activity of the molecule. Accurate structural characterization is a critical step in the development of new therapeutic agents. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups present in a molecule, making it an essential tool for the structural elucidation and purity assessment of synthesized compounds. This application note provides a comprehensive FT-IR analysis and a standardized protocol for this compound.
Data Presentation
The FT-IR spectrum of this compound exhibits several characteristic absorption bands corresponding to the various functional groups within its structure. The key vibrational frequencies and their assignments are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| 3381 | N-H stretching | Primary Amine (-NH₂) | [1] |
| 3076 | C-H stretching | Aromatic Ring | [1] |
| 1642 | C=N stretching | Thiadiazole Ring | [1] |
| 1570-1454 | C=C stretching | Aromatic Ring | [1] |
| 890 | C-S-C stretching | Thiadiazole Ring | [1] |
| 644 | C-Br stretching | Aryl Halide | [1] |
Experimental Protocols
This section details the protocol for obtaining the FT-IR spectrum of this compound using the KBr pellet method. This method is suitable for solid samples and provides high-quality spectra.
Materials and Equipment:
-
This compound (solid sample)
-
FT-IR grade Potassium Bromide (KBr), oven-dried
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
-
Spatula
-
Desiccator
Sample Preparation (KBr Pellet Method):
-
Drying: Dry the FT-IR grade KBr powder in an oven at 105-110 °C for at least 2 hours to remove any adsorbed moisture. Cool to room temperature in a desiccator before use.
-
Grinding: Place approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder into a clean agate mortar.[2]
-
Mixing: Gently grind the sample and KBr together using the pestle for 3-5 minutes until a fine, homogeneous powder is obtained.[3] The particle size of the sample should be reduced to minimize scattering of the infrared radiation.[4]
-
Pellet Formation: Transfer a portion of the mixture into the pellet-forming die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[2]
-
Pellet Handling: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
FT-IR Spectrometer Operation:
-
Instrument Purge: Ensure the FT-IR spectrometer's sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Background Spectrum: With the empty sample holder in the beam path, collect a background spectrum. This will be subtracted from the sample spectrum to remove any contributions from the instrument and atmospheric components.
-
Sample Spectrum: Place the sample holder with the KBr pellet into the beam path.
-
Data Acquisition: Acquire the FT-IR spectrum of the sample. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[5]
-
Data Processing: The acquired data is processed by the instrument's software to generate the final transmittance or absorbance spectrum.
Mandatory Visualization
Caption: Experimental workflow for FT-IR analysis of this compound.
Conclusion
This application note has successfully outlined the FT-IR analysis of this compound. The provided table of characteristic vibrational frequencies serves as a reliable reference for the identification and structural confirmation of this compound. The detailed experimental protocol for the KBr pellet method offers a standardized procedure to ensure the acquisition of high-quality and reproducible FT-IR spectra. This information is crucial for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for the routine characterization of this important class of heterocyclic compounds.
References
Application Notes and Protocols for the Mass Spectrometry of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their potential therapeutic applications. Accurate and reliable analytical methods are crucial for the characterization, quantification, and metabolic studies of these compounds. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers a powerful tool for the sensitive and specific analysis of such small molecules. This document provides a detailed guide to the mass spectrometric analysis of this compound, including sample preparation, instrumental parameters, and expected fragmentation patterns.
Molecular and Spectrometric Data
The fundamental properties of this compound are essential for its mass spectrometric analysis.
| Property | Value |
| Molecular Formula | C₈H₆BrN₃S |
| Molecular Weight | 256.12 g/mol [1] |
| Monoisotopic Mass | 254.94658 Da[1] |
| Predicted [M+H]⁺ m/z | 255.95461 Da |
| Predicted [M+Na]⁺ m/z | 277.93656 Da |
| Predicted [M-H]⁻ m/z | 253.93863 Da |
Predicted Mass Spectrometry Fragmentation
Predicted Fragmentation Data (Positive Ion Mode - ESI-MS/MS)
The following table outlines the predicted major fragment ions for the protonated molecule [M+H]⁺ of this compound.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment |
| 255.95 / 257.95 | 183.94 / 185.94 | [C₇H₄BrN]⁺ |
| 255.95 / 257.95 | 156.95 / 158.95 | [C₆H₄Br]⁺ |
| 255.95 / 257.95 | 102.01 | [C₂H₂N₂S]⁺ |
| 255.95 / 257.95 | 77.04 | [C₆H₅]⁺ |
Note: The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) will result in characteristic isotopic doublets for fragments containing the bromine atom.
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the sample matrix.
Materials:
-
This compound standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards for calibration.
-
Sample Extraction (from a hypothetical matrix like plasma): a. To 100 µL of the sample, add 300 µL of cold acetonitrile to precipitate proteins. b. Vortex the mixture for 1 minute. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube. e. Evaporate the solvent under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS system.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS Parameters (Positive ESI Mode):
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Collision Gas | Argon |
| Collision Energy | Optimized for fragmentation of the precursor ion (e.g., 15-30 eV) |
Data Acquisition:
-
Full Scan (for confirmation): Acquire data in full scan mode from m/z 50-400 to observe the protonated molecule.
-
Multiple Reaction Monitoring (MRM) (for quantification): Monitor specific transitions from the precursor ion to the product ions for enhanced sensitivity and selectivity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: General workflow for LC-MS/MS analysis.
Predicted Fragmentation Pathway
This diagram illustrates the predicted fragmentation pathway of protonated this compound in the gas phase.
Caption: Predicted ESI-MS/MS fragmentation pathway.
Conclusion
The protocols and data presented in this application note provide a comprehensive starting point for the mass spectrometric analysis of this compound. The provided LC-MS/MS method is based on established principles for the analysis of similar small molecules and should offer good sensitivity and selectivity. It is important to note that method validation according to the relevant regulatory guidelines is essential before its application in a regulated environment. The predicted fragmentation pathway can serve as a useful guide for the interpretation of experimental mass spectra.
References
Application Notes and Protocols for In Vitro Antimicrobial Assays of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro antimicrobial susceptibility testing of the novel compound 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. The protocols detailed below are based on established methodologies for determining the antimicrobial efficacy of novel chemical entities.
Introduction
The emergence of multidrug-resistant microbial pathogens constitutes a significant global health threat, necessitating the urgent discovery and development of new antimicrobial agents. The 1,3,4-thiadiazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial properties. The compound this compound, a member of this class, holds potential as a novel antimicrobial agent. Its purported mechanism of action involves the disruption of bacterial cell membranes or interference with essential enzymatic processes.[1] This document outlines detailed protocols for the in vitro evaluation of its antibacterial and antifungal activity.
Data Presentation
The following tables summarize representative quantitative data for 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amine derivatives, providing a comparative basis for the evaluation of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amine Derivatives against Bacterial Strains.
| Compound (Substituent) | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) |
| 4-Fluoro | 20-28 | 20-28 | 24-40 | 24-40 |
| 4-Chloro | 20-28 | 20-28 | 24-40 | 24-40 |
| 4-Hydroxy | - | - | 24-40 | 24-40 |
| Ciprofloxacin (Standard) | 18-20 | 18-20 | 20-24 | 20-24 |
Data adapted from a study by Upadhyay and Mishra on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives.[2]
Table 2: Minimum Inhibitory Concentration (MIC) of 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amine Derivatives against Fungal Strains.
| Compound (Substituent) | Aspergillus niger (µg/mL) | Candida albicans (µg/mL) |
| 4-Hydroxy | 32-42 | 32-42 |
| 4-Methoxy | 32-42 | 32-42 |
| Fluconazole (Standard) | 24-26 | 24-26 |
Data adapted from a study by Upadhyay and Mishra on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives.[2]
Table 3: Zone of Inhibition for a 5-(4-bromophenyl)-1,3,4-thiadiazole Derivative.
| Bacterial Strain | Zone of Inhibition (mm) |
| Staphylococcus epidermidis | - |
| Micrococcus luteus | - |
A derivative containing a 4-bromophenyl substituent showed activity against these strains, though specific zone of inhibition data is not available.[3]
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound using the broth microdilution method in 96-well microtiter plates.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Further dilute the stock solution in the appropriate broth (CAMHB or RPMI-1640) to achieve the desired starting concentration for serial dilutions.
-
Preparation of Microtiter Plates: Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate. Add 100 µL of the highest concentration of the test compound to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in 100 µL of varying concentrations of the compound in each well.
-
Inoculum Preparation: Culture the microbial strains overnight on appropriate agar plates. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well (except for the sterility control well) with 10 µL of the prepared microbial suspension.
-
Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Positive Control: Wells containing a standard antimicrobial agent (e.g., Ciprofloxacin, Fluconazole) at known effective concentrations.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a spectrophotometer to measure optical density.
Agar Disk Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of this compound.
Materials:
-
This compound
-
Solvent (e.g., DMSO)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial and fungal strains
-
Standard antimicrobial disks
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator
-
Calipers or ruler
Procedure:
-
Preparation of Test Disks: Dissolve this compound in a suitable solvent to a known concentration. Aseptically impregnate sterile filter paper disks with a specific volume of the compound solution and allow them to dry completely.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plates: Dip a sterile swab into the microbial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of growth.
-
Application of Disks: Aseptically place the prepared test disks and standard antimicrobial disks onto the surface of the inoculated agar plates. Ensure the disks are pressed down gently to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is visible) in millimeters (mm).
Visualizations
Caption: Workflow for in vitro antimicrobial assays.
Caption: Postulated antimicrobial mechanism of action.
References
Application Notes and Protocols for Cytotoxicity Assays of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic evaluation of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine against various cancer cell lines. This document includes a summary of reported anticancer activity, detailed protocols for standard cytotoxicity assays, and visual representations of the experimental workflow and potential signaling pathways.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including significant anticancer properties. The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine is believed to contribute to its ability to interfere with crucial cellular processes such as DNA replication.[1] Derivatives of this scaffold have been shown to induce apoptosis and modulate various signaling pathways essential for cancer cell proliferation and survival. This compound is a member of this class of compounds that has demonstrated notable cytotoxic effects against several cancer cell lines.
Data Presentation: Cytotoxicity of this compound and Analogs
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its closely related analogs, demonstrating their cytotoxic potency against various human cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-(1,3,4-Thiadiazol-2-yl)benzamide derivative with bromophenyl substitution (29i) | MCF-7 (Breast) | 0.77 - 3.43 | - | - |
| N-(1,3,4-Thiadiazol-2-yl)benzamide derivative with bromophenyl substitution (29i) | SK-BR-3 (Breast) | 0.77 | - | - |
| N-(1,3,4-Thiadiazol-2-yl)benzamide derivative with bromophenyl substitution (29i) | A549 (Lung) | 0.77 - 3.43 | - | - |
| N-(1,3,4-Thiadiazol-2-yl)benzamide derivative with bromophenyl substitution (29i) | H1975 (Lung) | 0.77 - 3.43 | - | - |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative (14c) | MCF-7 (Breast) | 2.32 | - | - |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives (14a-c) | HepG2 (Liver) | 2.32 - 8.35 | - | - |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MCF-7 (Breast) | 49.6 | Etoposide | >100 |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MDA-MB-231 (Breast) | 53.4 | Etoposide | 80.2 |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | - | - |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29 | - | - |
Experimental Protocols
The following are detailed protocols for two standard cytotoxicity assays, the MTT and Sulforhodamine B (SRB) assays, which are suitable for evaluating the cytotoxic effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[2]
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[3]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.[3]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software.
-
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[4]
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Acetic acid (1% v/v)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as steps 1 and 2 of the MTT assay protocol.
-
-
Cell Fixation:
-
After the compound incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.[5]
-
Allow the plate to air dry completely.
-
-
Dye Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 510 nm using a microplate reader.
-
Follow the same data analysis procedure as in step 6 of the MTT assay protocol to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow of a typical cytotoxicity assay.
Potential Signaling Pathway Diagram
Caption: Plausible anticancer mechanisms of 1,3,4-thiadiazoles.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Molecular Docking of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to the versatile biological activities associated with the 1,3,4-thiadiazole scaffold. Derivatives of this core structure have demonstrated a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design, enabling the prediction of binding affinity and the elucidation of interaction mechanisms between a small molecule (ligand) and its macromolecular target (protein).
These application notes provide a detailed protocol for the molecular docking of this compound with potential protein targets, with a focus on Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy. While specific docking studies for the exact parent compound are not widely published, research on its derivatives strongly suggests potential interactions with key therapeutic targets.
Target Protein: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the receptor tyrosine kinase family. Upon binding of its specific ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for anticancer drug development.
EGFR Signaling Pathway
The following diagram illustrates a simplified overview of the EGFR signaling cascade.
Molecular Docking Workflow
The general workflow for a molecular docking study is outlined in the diagram below. This process involves the preparation of both the ligand and the protein, defining the binding site, performing the docking simulation, and analyzing the results.
Application Notes
Objective: To provide a standardized protocol for performing molecular docking of this compound with the kinase domain of EGFR to predict binding affinity and interaction patterns.
Materials and Software:
-
Ligand Structure: 3D structure of this compound in .mol2 or .sdf format. This can be obtained from databases like PubChem (CID: 554215) or generated using chemical drawing software.[1]
-
Protein Structure: Crystal structure of the target protein, e.g., EGFR kinase domain (PDB ID: 1M17), downloaded from the Protein Data Bank (PDB).
-
Molecular Docking Software: AutoDock Vina, GOLD, or other validated docking programs.
-
Visualization Software: PyMOL, Chimera, or BIOVIA Discovery Studio for visualizing and analyzing protein-ligand interactions.
Experimental Protocols
This protocol provides a step-by-step guide for molecular docking using AutoDock Vina.
1. Ligand Preparation:
-
Obtain the 3D structure of this compound.
-
Use a molecular modeling tool (e.g., Avogadro, ChemDraw) to perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Save the optimized ligand structure in a .pdb or .mol2 file format.
-
Using AutoDock Tools (ADT), convert the ligand file to the .pdbqt format, which includes partial charges and atom types necessary for docking.
2. Protein Preparation:
-
Download the PDB file of the target protein (e.g., 1M17 for EGFR).
-
Open the PDB file in a molecular visualization tool or ADT.
-
Remove water molecules and any co-crystallized ligands or ions from the protein structure.
-
Add polar hydrogens to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein as a .pdbqt file.
3. Grid Box Generation:
-
Load the prepared protein and ligand .pdbqt files into ADT.
-
Define the binding site by creating a grid box that encompasses the active site of the protein. The coordinates for the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file.
-
Set the dimensions and center of the grid box to cover the entire binding pocket. A typical grid spacing is 1.0 Å.
-
Save the grid parameter file.
4. Docking Simulation:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand .pdbqt files, the grid box parameters, and the output file name.
-
Run the AutoDock Vina simulation from the command line using the configuration file as input.
-
Vina will generate an output file in .pdbqt format containing the predicted binding poses of the ligand ranked by their binding affinity scores.
5. Analysis of Results:
-
The output log file will contain the binding affinity scores (in kcal/mol) for the different binding modes.
-
Load the protein .pdbqt file and the docked ligand poses .pdbqt file into a visualization software (e.g., PyMOL, Discovery Studio).
-
Analyze the interactions between the ligand and the protein for the best-scoring pose. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with specific amino acid residues in the binding pocket.
Data Presentation
| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type | Reference |
| 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives | EGFR Kinase Domain | -7.5 to -9.5 (representative range) | Met793, Leu718, Val726, Ala743, Lys745, Thr790, Asp855 | Hydrogen bonds, Hydrophobic interactions | [2] |
| Erlotinib (Reference Drug) | EGFR Kinase Domain | -9.0 to -10.0 (typical range) | Met793, Gln791, Thr790, Leu718, Lys745, Asp855 | Hydrogen bonds, Hydrophobic interactions | [2] |
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers interested in the in silico evaluation of this compound. Based on studies of its derivatives, this compound shows promise as a potential inhibitor of EGFR, a key target in oncology. The detailed molecular docking protocol enables the prediction of its binding mode and affinity, which is a critical step in the early stages of drug discovery and development. Further experimental validation is necessary to confirm the computational findings and to fully elucidate the therapeutic potential of this compound.
References
Developing Novel Anticancer Agents from 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel anticancer agents derived from the scaffold 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine. The 1,3,4-thiadiazole core is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects. The presence of a 4-bromophenyl group at the 5-position offers a handle for further structural modifications to optimize potency and selectivity.
The anticancer activity of this class of compounds is believed to stem from their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle progression in cancer cells.[1] Some derivatives have been investigated as potential inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR).
Application Notes
The core structure, this compound, serves as a versatile starting material for the synthesis of a library of potential anticancer compounds. The primary amino group at the 2-position is a key site for derivatization, allowing for the introduction of various functionalities through reactions such as acylation and the formation of Schiff bases. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
A common synthetic strategy involves the acylation of the 2-amino group with chloroacetyl chloride, followed by a nucleophilic substitution with various amines, such as substituted piperazines. This approach has been shown to yield derivatives with enhanced cytotoxic activity against a range of cancer cell lines.
The evaluation of these novel compounds typically involves a tiered screening process, beginning with in vitro cytotoxicity assays against a panel of cancer cell lines to determine their half-maximal inhibitory concentrations (IC50). Promising candidates are then subjected to further mechanistic studies to elucidate their mode of action, including cell cycle analysis and apoptosis induction assays.
Data Presentation
Table 1: In Vitro Cytotoxicity of 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-acetamide Derivatives against MCF-7 and HepG2 Cancer Cell Lines.
| Compound ID | 2-Acetamide Substituent | MCF-7 IC50 (µg/mL) | HepG2 IC50 (µg/mL) |
| 1 | -H | >100 | >100 |
| 2 | -piperazin-1-yl | 8.35 ± 0.61 | 9.12 ± 0.73 |
| 3 | -(4-phenylpiperazin-1-yl) | 5.11 ± 0.39 | 6.23 ± 0.48 |
| 4 | -(4-(2-ethoxyphenyl)piperazin-1-yl) | 2.32 ± 0.18 | 3.13 ± 0.25 |
| 5-Fluorouracil | N/A | 6.80 ± 0.45 | 7.90 ± 0.51 |
Data presented as mean ± SD from three independent experiments. Data sourced from El-Masry, et al.[2]
Table 2: In Vitro Cytotoxicity of Bromophenyl-Substituted 1,3,4-Thiadiazole Derivatives against Various Cancer Cell Lines.
| Compound ID | Cell Line | IC50 (µM) |
| 29i (o-bromophenyl derivative) | MCF-7 | 0.77 - 3.43 |
| SK-BR-3 | 0.77 - 3.43 | |
| A549 | 0.77 - 3.43 | |
| H1975 | 0.77 - 3.43 |
Data represents a range of IC50 values for bromophenyl substituted derivatives.
Experimental Protocols
Protocol 1: Synthesis of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(substituted-piperazin-1-yl)acetamide Derivatives
This protocol describes a general two-step synthesis for derivatizing the 2-amino group of the parent compound.
Step 1: Synthesis of 2-chloro-N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)acetamide
-
To a solution of this compound (1 mmol) in a suitable solvent (e.g., glacial acetic acid or dioxane), add chloroacetyl chloride (1.2 mmol) dropwise at 0-5°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure intermediate.
Step 2: Synthesis of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(substituted-piperazin-1-yl)acetamide
-
To a solution of 2-chloro-N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)acetamide (1 mmol) in a suitable solvent (e.g., ethanol or DMF), add the desired substituted piperazine (1.2 mmol) and a base (e.g., triethylamine or potassium carbonate, 2 mmol).
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Protocol 2: MTT Assay for Cytotoxicity Screening
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 3: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by the test compounds using flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Protocol 4: Western Blot Analysis for Protein Expression
This protocol is for detecting changes in the expression of key apoptosis-related proteins (e.g., Bax, Bcl-2, Caspase-3).
-
Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and screening.
References
Application Notes and Protocols: 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and potential applications of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, a promising heterocyclic compound, in the field of drug discovery. This document details its synthesis, and protocols for evaluating its anticancer, antimicrobial, and anti-inflammatory properties.
Compound Profile
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆BrN₃S |
| Molecular Weight | 256.12 g/mol |
| CAS Number | 13178-12-6 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO and DMF |
Synthesis Protocol
The synthesis of this compound is a two-step process involving the formation of a thiosemicarbazide intermediate followed by cyclodehydration.
Protocol:
Step 1: Synthesis of 4-Bromobenzoyl Thiosemicarbazide
-
Dissolve 4-bromobenzoic acid (0.01 mol) and thiosemicarbazide (0.015 mol) in 50 mL of methanol by heating.
-
Reflux the reaction mixture for 8-10 hours.
-
After reflux, add the resulting solution to an ice-water mixture.
-
Collect the separated solid by filtration, dry it, and recrystallize from rectified spirit to obtain 4-bromobenzoyl thiosemicarbazide.
Step 2: Synthesis of this compound
-
Add 4-bromobenzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of concentrated sulfuric acid with constant shaking.
-
Heat the mixture at 60-70°C for 5 hours.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Pour the mixture onto crushed ice and neutralize with a suitable base (e.g., ammonia solution).
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Anticancer Activity
Derivatives of this compound have shown potential as anticancer agents. The parent compound has demonstrated moderate to good activity against breast cancer cell lines. A potential mechanism of action for this class of compounds involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cancer cell proliferation and survival.[1]
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Assay | IC₅₀ / GI₅₀ | Reference |
| This compound | MCF-7 (Breast Cancer) | SRB Assay | 24.0 - 46.8 µg/mL | [2] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | MCF-7 (Breast Cancer) | MTT Assay | 2.32 - 5.72 µg/mL | [3] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | HepG2 (Liver Cancer) | MTT Assay | 3.13 - 8.81 µg/mL | [3] |
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) and incubate for 48-72 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates again and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm or 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration that inhibits cell growth by 50%).
Antimicrobial Activity
This compound has demonstrated significant activity against a range of bacterial and fungal pathogens.[4]
Quantitative Data: Antimicrobial Activity
| Organism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | 20 - 36 | [4] |
| Bacillus subtilis | Gram-positive Bacteria | 22 - 38 | [4] |
| Escherichia coli | Gram-negative Bacteria | 24 - 40 | [4] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 32 - 40 | [4] |
| Aspergillus niger | Fungus | 32 - 42 | [5] |
| Candida albicans | Fungus | 32 - 42 | [5] |
Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-35°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Anti-inflammatory Activity
The 1,3,4-thiadiazole scaffold is known to be present in molecules with anti-inflammatory properties. The evaluation of this compound for such activity can be performed using various in vitro assays.
Protocol: Inhibition of Albumin Denaturation Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of this compound at various concentrations, 2.8 mL of phosphate-buffered saline (pH 6.4), and 0.2 mL of egg albumin (from fresh hen's egg).
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the turbidity of the samples at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using a standard reference drug (e.g., diclofenac sodium).
Protocol: Nitric Oxide (NO) Scavenging Assay in LPS-Stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Data Analysis: Determine the ability of the compound to inhibit LPS-induced NO production.
Conclusion
This compound represents a versatile scaffold for the development of new therapeutic agents. The provided protocols offer a starting point for researchers to explore its potential in anticancer, antimicrobial, and anti-inflammatory drug discovery programs. Further derivatization and optimization of this core structure may lead to the identification of more potent and selective drug candidates.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are 4-bromobenzoic acid and thiosemicarbazide.[1][2] Variations of the carboxylic acid, such as 4-bromo-2-nitrobenzoic acid, can also be used, which involves a subsequent reduction of the nitro group.[1][3]
Q2: What are the typical reaction conditions for this synthesis?
A2: The synthesis is generally a one-pot reaction involving the cyclodehydration of an acylthiosemicarbazide intermediate.[1] This is typically achieved by heating the reactants in the presence of a dehydrating agent like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride.[4][5][6] Solvents such as ethanol, methanol, or toluene can be used, and the reaction is often carried out under reflux.[2][4][7]
Q3: Are there any alternative, "greener" synthesis methods available?
A3: Yes, methods utilizing microwave irradiation or ultrasonic irradiation have been developed to reduce reaction times and potentially use less hazardous reagents.[6] Another approach involves the use of polyphosphate ester (PPE) as a less toxic alternative to reagents like POCl3 or SOCl2.[8][9]
Q4: How is the final product purified?
A4: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, acetone, or a mixture of DMF and water.[2][4][10] Pouring the reaction mixture into ice water is a common method to precipitate the crude product before filtration and recrystallization.[2][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Ineffective dehydrating agent. - Sub-optimal reaction temperature or time. - Degradation of starting materials or product. | - Extend the reflux time or increase the reaction temperature. - Ensure the dehydrating agent (e.g., conc. H₂SO₄) is fresh and added cautiously. - Consider alternative dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). - For greener approaches, explore microwave or ultrasonic irradiation to enhance reaction kinetics.[6] |
| Formation of Impurities | - Side reactions due to excessive heat. - Presence of moisture in the reaction. - Impure starting materials. | - Monitor the reaction temperature closely. - Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary. - Check the purity of the 4-bromobenzoic acid and thiosemicarbazide before starting the reaction. - Purify the final product using column chromatography if recrystallization is insufficient.[1] |
| Difficulty in Product Isolation/Precipitation | - Product is soluble in the reaction mixture/wash solvent. - Insufficient cooling of the reaction mixture. | - Pour the reaction mixture into a larger volume of crushed ice or ice-cold water to facilitate precipitation.[4] - Ensure the mixture is thoroughly cooled before filtration. |
| Product is colored or off-white | - Presence of colored impurities from side reactions. - Residual starting materials or by-products. | - Perform multiple recrystallizations to obtain a pure, white solid.[2] - Consider treating the crude product with a decolorizing agent like activated charcoal during recrystallization. |
Detailed Experimental Protocols
Protocol 1: Conventional Synthesis using Concentrated Sulfuric Acid
-
Preparation of Acylthiosemicarbazide Intermediate:
-
In a round-bottom flask, dissolve 4-bromobenzoic acid (0.01 mol) and thiosemicarbazide (0.015 mol) in 50 mL of methanol by heating.[4]
-
Reflux the mixture for 8-10 hours.[4]
-
Pour the resulting solution into an ice-water mixture.
-
Filter the separated solid, dry it, and recrystallize from rectified spirit to obtain 4-bromobenzoyl thiosemicarbazide.[4]
-
-
Cyclodehydration:
-
Carefully add the 4-bromobenzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of cold, concentrated sulfuric acid with constant shaking.[4]
-
Heat the mixture at 60-70°C for 5 hours.[4]
-
Pour the cooled reaction mixture onto crushed ice.
-
Filter the resulting solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from an ethanol-water mixture to yield this compound.
-
Protocol 2: One-Pot Synthesis using Toluene
-
Reaction Setup:
-
In a 100 mL round-bottom flask, add 4-bromobenzoic acid (5 mmol) and thiosemicarbazide (5 mmol) to 50 mL of toluene.[2]
-
-
Reflux:
-
Heat the mixture under reflux for 4 hours.[2]
-
-
Work-up and Purification:
Quantitative Data Summary
| Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |
| Conventional | 4-bromobenzoic acid, Thiosemicarbazide | Conc. H₂SO₄ | Methanol (step 1) | 8-10 h (step 1), 5 h (step 2) | Reflux (step 1), 60-70°C (step 2) | Not specified | [4] |
| One-Pot | 2-bromobenzoic acid, Thiosemicarbazide | None specified | Toluene | 4 h | Reflux | Not specified | [2] |
| Microwave | Substituted benzoic acid, Thiosemicarbazide | Conc. H₂SO₄, POCl₃ | DMF | 3 min | 300 W | Not specified | [6] |
| Ultrasonic | Substituted benzoic acid, Thiosemicarbazide | Conc. H₂SO₄ | None | 20 min | Room Temp | Not specified | [6] |
| PPE Method | Carboxylic acid, Thiosemicarbazide | Polyphosphate ester (PPE) | Chloroform | 10 h | Reflux (60°C) | 64.4% (for 5-phenyl derivative) | [8] |
Experimental Workflow and Logic Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: Decision-making flowchart for troubleshooting low product yield in the synthesis.
References
- 1. Buy this compound | 13178-12-6 [smolecule.com]
- 2. 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine | Semantic Scholar [semanticscholar.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. bu.edu.eg [bu.edu.eg]
- 6. nanobioletters.com [nanobioletters.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the acid-catalyzed cyclization of 4-bromobenzoyl thiosemicarbazide. This intermediate is typically formed in situ or isolated from the reaction of 4-bromobenzoic acid and thiosemicarbazide.[1][2] Strong dehydrating acids like concentrated sulfuric acid or phosphorus oxychloride are commonly used to facilitate the final ring-closing step.[1]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields can stem from several factors:
-
Reagent Quality: Ensure the purity and dryness of your starting materials (4-bromobenzoic acid and thiosemicarbazide) and the cyclizing agent (e.g., concentrated H₂SO₄, POCl₃). Moisture can decompose reagents like phosphorus oxychloride.[3]
-
Reaction Temperature: The temperature for cyclization is critical. While heating is necessary, excessive temperatures can lead to the decomposition of the starting materials, intermediate, or the final product.[4][5] A stepwise heating approach is often beneficial.[2]
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. Incomplete reactions are a common cause of low yields.[4][5]
-
Inefficient Mixing: Ensure the reaction mixture is stirred efficiently, especially when adding the solid thiosemicarbazide intermediate to the viscous cyclizing acid.[5]
Q3: What are the likely impurities in my final product?
A3: Common impurities include unreacted 4-bromobenzoic acid, thiosemicarbazide, and the intermediate N-(4-bromobenzoyl)thiosemicarbazide. Side products from degradation due to harsh acidic conditions or excessive heat can also be present. Proper workup, including neutralization and washing, is crucial to remove acidic residues.[5]
Q4: How can I best purify the crude this compound?
A4: Recrystallization is the most common and effective method for purification. Ethanol, or a mixture of ethanol and water, is frequently a suitable solvent system.[2][5] If recrystallization is insufficient, column chromatography using silica gel may be necessary.
Q5: Are there alternative, milder cyclizing agents I can use?
A5: Yes, while strong acids are common, other reagents have been developed. For instance, polyphosphate ester (PPE) has been used as a milder alternative to toxic additives like POCl₃ for one-pot syntheses from a carboxylic acid and thiosemicarbazide.[6][7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | 1. Poor Reagent Quality: Starting materials are impure or wet. The cyclizing agent (e.g., H₂SO₄) is old or has absorbed moisture. | 1. Use fresh, high-purity 4-bromobenzoic acid and thiosemicarbazide. Use a fresh, unopened bottle of concentrated sulfuric acid or phosphorus oxychloride. |
| 2. Insufficient Temperature: The activation energy for the cyclization reaction has not been met. | 2. Gradually increase the reaction temperature, for example, by heating at 60-70°C, while monitoring progress with TLC.[2] | |
| 3. Reaction Time Too Short: The reaction has not proceeded to completion. | 3. Extend the reaction time. Monitor the consumption of the starting material/intermediate using TLC.[5] | |
| Low Yield with Multiple Spots on TLC | 1. Decomposition: The reaction temperature is too high, or the reaction time is too long, causing the product to degrade. | 1. Reduce the reaction temperature and/or time. Once TLC shows the starting material is consumed, proceed with the workup promptly.[5] |
| 2. Side Reactions: The stoichiometry is incorrect, or the cyclizing agent is too harsh, leading to byproducts. | 2. Ensure accurate molar ratios of reactants. Consider a milder cyclizing agent if decomposition is suspected. | |
| 3. Inefficient Workup: Product is lost during the neutralization or extraction phases. | 3. Carefully neutralize the acidic reaction mixture by pouring it onto crushed ice and then slowly adding a base (e.g., ammonia or sodium carbonate solution) while cooling. Ensure the pH is neutral or slightly basic before filtering the precipitate. | |
| Product is an Oil or Gummy Solid | 1. Presence of Impurities: Unreacted starting materials or byproducts are preventing crystallization. | 1. Wash the crude product thoroughly with water and then a non-polar solvent like hexane to remove organic impurities. Attempt recrystallization from a different solvent system (e.g., ethanol/water, DMF/water).[9] |
| 2. Residual Acid: The product is protonated due to incomplete neutralization. | 2. Redissolve the crude product in a suitable solvent and re-neutralize with a dilute base. Confirm the pH is neutral before attempting to isolate the solid. | |
| Difficulty Filtering the Precipitate | 1. Very Fine Particles: The product has precipitated out of solution too quickly. | 1. Allow the neutralized mixture to stand in an ice bath for a longer period to encourage crystal growth. Consider using a different recrystallization solvent that provides slower crystal formation. |
Reaction Optimization Data
The following table summarizes various conditions for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, providing a basis for optimization.
| Starting Materials | Cyclizing Agent / Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Benzoic Acid + Thiosemicarbazide | Conc. H₂SO₄ | None | 60-70°C | 5 | ~70-85% | [2] |
| 4-Bromobenzoic Acid + Thiosemicarbazide | Toluene (Reflux) | Toluene | Reflux | 4 | Not Specified | [10] |
| Carboxylic Acid + Thiosemicarbazide | PCl₅ (Solid-phase) | None | Room Temp | - | >91% | [9] |
| Carboxylic Acid + Thiosemicarbazide | Polyphosphate Ester (PPE) | Chloroform | Reflux | 2 | 44-70% | [6][7] |
| 4-Bromobenzoyl Thiosemicarbazide | Conc. H₂SO₄ | None | 60-70°C | 5 | High | [2] |
| Methoxy Cinnamic Acid + Phenylthiosemicarbazide | POCl₃ | None | Reflux | 2 | Not Specified | [11] |
Visualized Protocols and Pathways
Reaction Pathway
The synthesis proceeds via the formation of an N-acylthiosemicarbazide intermediate, which then undergoes acid-catalyzed intramolecular cyclization and dehydration to form the 1,3,4-thiadiazole ring.
Caption: Acid-catalyzed synthesis of the target compound.
General Experimental Workflow
This diagram outlines the key steps from reaction setup to the purified final product.
Caption: Workflow for synthesis and purification.
Troubleshooting Decision Tree
Use this logical guide to diagnose and resolve low-yield issues during your experiment.
Caption: Decision tree for troubleshooting low yields.
Detailed Experimental Protocol
This protocol is a standard method for the synthesis of this compound using concentrated sulfuric acid.
Materials:
-
4-Bromobenzoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Ammonium Hydroxide solution (or Sodium Carbonate solution)
-
Ethanol
-
Deionized Water
Procedure:
-
Preparation of Intermediate (Optional but Recommended): In a round-bottom flask, mix 4-bromobenzoic acid (1 eq.) and thiosemicarbazide (1.1 eq.). This step can be done as a solid-phase mixture or by heating in a solvent like methanol to form the 4-bromobenzoyl thiosemicarbazide intermediate.[2] If isolated, the intermediate should be dried thoroughly.
-
Cyclization: In a separate flask, cool concentrated sulfuric acid (e.g., 20 mL per 0.02 mol of intermediate) in an ice bath.[2] With vigorous stirring, add the 4-bromobenzoyl thiosemicarbazide intermediate in small portions, ensuring the temperature does not rise excessively.
-
Heating: After the addition is complete, remove the ice bath and heat the mixture in a water or oil bath to 60-70°C for approximately 5 hours.[2]
-
Monitoring: Periodically take a small aliquot of the reaction mixture, carefully quench it in water, neutralize, extract with ethyl acetate, and spot on a TLC plate to monitor the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the flask in an ice bath. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring.
-
Neutralization: Slowly add a concentrated ammonium hydroxide solution or a saturated sodium carbonate solution to the acidic slurry until the pH is neutral (pH ~7-8). A precipitate will form.
-
Isolation: Filter the crude solid product using a Buchner funnel and wash it thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: Recrystallize the crude solid from 95% ethanol or an ethanol/water mixture to obtain the pure this compound as a solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, MS).
References
- 1. jocpr.com [jocpr.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [ouci.dntb.gov.ua]
- 8. [PDF] A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 9. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 10. 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
Technical Support Center: Purification of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine via recrystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization process.
Problem: The compound does not dissolve in the chosen solvent, even at boiling point.
-
Possible Cause: The selected solvent is unsuitable for your compound. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
-
Solution:
-
Select an alternative solvent. Based on literature for similar 2-amino-5-aryl-1,3,4-thiadiazole derivatives, suitable solvents or solvent systems could include Dimethylformamide (DMF)/water mixtures, ethanol, or acetone.[1][2][3]
-
Use a mixed solvent system. If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Add a small amount of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[4]
-
Problem: No crystals form upon cooling.
-
Possible Causes:
-
Solutions:
-
Induce crystallization:
-
Reduce the solvent volume: If induction methods fail, gently heat the solution to evaporate some of the solvent. Then, allow the more concentrated solution to cool again.[5][7]
-
Cool to a lower temperature: If crystals still do not form, try cooling the flask in an ice bath or refrigerator.
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Causes:
-
Solutions:
-
Add more solvent: Re-heat the solution to dissolve the oil and add a small amount of additional solvent. Allow it to cool more slowly.[5][7]
-
Lower the cooling temperature: Ensure the solution cools to a temperature below the compound's melting point before crystal formation begins.
-
Change the solvent: Select a solvent with a lower boiling point.
-
Problem: The resulting crystals are colored or appear impure.
-
Possible Cause: Colored impurities are co-precipitating with your compound.
-
Solution:
-
Use decolorizing carbon: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (decolorizing carbon) to the solution. The colored impurities will adsorb to the surface of the carbon.
-
Perform hot filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal and any other insoluble impurities.[4] Then, allow the filtrate to cool and crystallize.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on procedures for analogous compounds, a mixed solvent system of Dimethylformamide (DMF) and water is a good starting point.[1] Ethanol and acetone have also been used for similar thiadiazole derivatives and could be effective.[2][3]
Q2: How can I improve the yield of my recrystallization?
A2: To maximize your yield, ensure you use the minimum amount of hot solvent necessary to fully dissolve the compound. After crystallization, cooling the flask in an ice bath can help to precipitate more of the dissolved product before filtration. However, be aware that cooling too rapidly can sometimes trap impurities.
Q3: The recrystallization is happening too quickly. Is this a problem?
A3: Yes, rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification. To slow down crystal growth, you can try reheating the solution and adding a small amount of additional solvent before allowing it to cool more slowly.[7]
Q4: How do I know if my purified product is pure?
A4: The purity of the recrystallized product can be assessed by techniques such as Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (e.g., NMR, IR). A sharp melting point close to the literature value is a good indicator of purity.
Data Presentation
Table 1: Commonly Used Solvents for Recrystallization of 2-Amino-5-Aryl-1,3,4-Thiadiazole Derivatives
| Solvent/Solvent System | Compound Type | Reference |
| DMF/Water (1:2 v/v) | 2-Amino-5-substituted-1,3,4-thiadiazoles | [1] |
| Acetone | 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine | [2] |
| Ethanol | Derivatives of 1,3,4-thiadiazole | [3] |
| Rectified Spirit | 2-Amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles | [8] |
Experimental Protocols
General Protocol for Recrystallization of this compound
This is a general guideline. Optimization may be required.
-
Solvent Selection: Choose an appropriate solvent or solvent system (e.g., DMF/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a mixed solvent system, dissolve the compound in the "good" solvent first, then add the "poor" solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur during this time. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 2. 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Purifying 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine using column chromatography. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
For the purification of this compound, silica gel (60-120 mesh or 230-400 mesh) is the most commonly used stationary phase due to its effectiveness in separating moderately polar compounds.
Q2: How do I determine the best solvent system (eluent) for the separation?
The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate, with the Rf value of the desired product preferably between 0.2 and 0.4. A common starting point for developing a solvent system for this compound is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent. Some literature also suggests the use of benzene and acetone mixtures for TLC analysis of similar compounds.[1]
Q3: My compound is streaking on the TLC plate and the column. What could be the cause and how can I fix it?
Streaking is a common issue when purifying amine-containing compounds on silica gel, which is acidic. This can be due to strong interactions between the basic amine group and the acidic silica. To mitigate this, you can:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, to your eluent.
-
Consider using a different stationary phase, such as neutral or basic alumina.
Q4: What are the potential impurities I should be looking to separate?
Common impurities can include unreacted starting materials such as 4-bromobenzoic acid and thiosemicarbazide, as well as by-products from the cyclization reaction.[2] The exact nature of the impurities will depend on the specific synthetic route employed.
Q5: How much crude sample can I load onto my column?
A general guideline is to load an amount of crude material that is 1-5% of the total weight of the silica gel used for packing the column. Overloading the column will lead to poor separation and overlapping of bands.
Q6: My purified compound shows low yield after column chromatography. What are the possible reasons?
Low yield can result from several factors:
-
Compound instability: The compound may be degrading on the acidic silica gel.
-
Irreversible adsorption: The compound may be too polar and sticking irreversibly to the silica.
-
Co-elution with impurities: If the separation is not optimal, a significant portion of the product might be discarded with mixed fractions.
-
Loss during workup: Material can be lost during solvent evaporation or transfers.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. It is crucial to first determine the optimal eluent system through TLC analysis.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
n-Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (optional)
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Carefully pour the silica gel slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Optionally, add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
3. Sample Preparation and Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the prepared sample to the top of the column.
4. Elution and Fraction Collection:
-
Begin elution with the starting, low-polarity solvent system.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution) to elute compounds with increasing polarity.
-
Collect fractions in separate test tubes.
5. Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Parameter | Recommended Starting Conditions | Optimization Notes |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | For highly basic compounds, consider neutral or basic alumina. |
| Mobile Phase (Eluent) | n-Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration. |
| Eluent Modifier | 0.1 - 1% Triethylamine (optional) | Add if streaking is observed on TLC. |
| Target Rf Value | 0.2 - 0.4 | Adjust eluent polarity to achieve this for optimal separation. |
Troubleshooting Guide
Below is a troubleshooting workflow for common issues encountered during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of side products.
Problem 1: Low Yield of the Desired Product
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete reaction of starting materials | Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). The solvent system for TLC can be a mixture of ethyl acetate and petroleum ether (1:3 v/v). If the starting material spots persist, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal reaction conditions | The choice of cyclizing agent and reaction conditions is crucial. Strong acids like concentrated sulfuric acid or phosphorus oxychloride are commonly used. For instance, heating the intermediate 4-substituted benzoyl thiosemicarbazide with concentrated sulfuric acid at 60-70°C for 5 hours has been reported to give good yields.[1] |
| Formation of side products | The primary side product is often the isomeric 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-thiol, especially if the reaction medium is not sufficiently acidic. Ensure the reaction is performed under strictly acidic conditions. |
| Loss of product during work-up and purification | The product is typically a solid. After pouring the reaction mixture into ice-cold water, ensure complete precipitation. Washing the crude product should be done with cold water to minimize loss. Recrystallization from a suitable solvent like ethanol, a mixture of ethanol and water, or DMF is recommended for purification.[1][2] |
Problem 2: Presence of Impurities in the Final Product
Possible Impurities and Their Identification:
| Impurity | Identification and Differentiation | Mitigation |
| Unreacted 4-bromobenzoic acid or 4-bromobenzoyl chloride | Can be detected by TLC. 4-bromobenzoic acid will have a different Rf value and can be removed by washing the crude product with a dilute sodium bicarbonate solution. | Ensure stoichiometric amounts of reactants or a slight excess of thiosemicarbazide. |
| Unreacted Thiosemicarbazide | Soluble in water and can be removed during the aqueous work-up. | Use of a slight excess of the acylating agent (4-bromobenzoyl derivative). |
| 1-(4-Bromobenzoyl)thiosemicarbazide (Intermediate) | This intermediate may persist if the cyclization is incomplete. It will have a different melting point and spectroscopic characteristics (e.g., different chemical shifts in NMR) compared to the final product. | Increase the reaction time or temperature of the cyclization step. Ensure the dehydrating agent is active. |
| 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-thiol (Isomeric Side Product) | This is the most common side product. It can be differentiated from the desired product by its spectroscopic data (NMR, IR) and melting point. The triazole will have a distinct tautomeric thiol proton signal in its NMR spectrum. | Maintain acidic conditions during the cyclization step. Cyclization in an alkaline medium favors the formation of the 1,2,4-triazole isomer. |
| N,N'-bis(4-bromobenzoyl)hydrazine | This can form if there is an excess of the 4-bromobenzoylating agent relative to thiosemicarbazide. It is a symmetrical molecule and will have a simpler NMR spectrum than the desired product. | Use a 1:1 stoichiometric ratio of the 4-bromobenzoyl derivative and thiosemicarbazide. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common route is the reaction of a 4-bromobenzoyl derivative with thiosemicarbazide to form an intermediate, 1-(4-bromobenzoyl)thiosemicarbazide, which is then cyclized under acidic conditions. The starting 4-bromobenzoyl derivative can be 4-bromobenzoic acid or 4-bromobenzoyl chloride.[3]
Q2: What is the role of the acid catalyst in the cyclization step?
A2: The acid catalyst, such as concentrated H₂SO₄ or POCl₃, acts as a dehydrating agent to facilitate the intramolecular cyclization of the acylthiosemicarbazide intermediate to form the 1,3,4-thiadiazole ring.
Q3: How can I avoid the formation of the isomeric 1,2,4-triazole?
A3: The formation of the 1,2,4-triazole isomer is favored under alkaline conditions. To exclusively synthesize the 1,3,4-thiadiazole, it is critical to perform the cyclization in a strong acidic medium.
Q4: What are the typical yields for this synthesis?
A4: Yields can vary depending on the specific protocol and scale. However, yields ranging from 70% to over 90% have been reported in the literature for analogous compounds under optimized conditions.[4] A solvent-free approach using grinding has reported yields of around 77%.[3]
Q5: What are the recommended purification methods?
A5: The crude product is typically purified by recrystallization. Common solvents for recrystallization include ethanol, a mixture of ethanol and water, or dimethylformamide (DMF).[1][2] Purity can be checked by TLC and melting point determination.
Experimental Protocols
Protocol 1: Synthesis from 4-Bromobenzoic Acid and Thiosemicarbazide using POCl₃
-
Step 1: Synthesis of 1-(4-Bromobenzoyl)thiosemicarbazide. (This step can be bypassed if starting with the intermediate). In a round-bottom flask, a mixture of 4-bromobenzoic acid (0.01 mol) and thiosemicarbazide (0.01 mol) is prepared.
-
Step 2: Cyclization. To the mixture from Step 1, add phosphorus oxychloride (POCl₃, 8 mL) and reflux for 3 hours.[5]
-
Work-up. After cooling, the reaction mixture is carefully poured into 40 mL of distilled water and then refluxed for an additional 4 hours. The mixture is cooled and left to stand for 24 hours.
-
Purification. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the pure product.[5]
Protocol 2: Synthesis from 4-Bromobenzoic Acid and Thiosemicarbazide using H₂SO₄
-
Step 1: Formation of the acylthiosemicarbazide. A mixture of 4-bromobenzoic acid esters and thiosemicarbazide (0.015 mol) is dissolved in 50 mL of methanol by heating and refluxed for 8-10 hours. The intermediate is isolated after adding an ice-water mixture.[1]
-
Step 2: Cyclization. The 1-(4-bromobenzoyl)thiosemicarbazide (0.02 mol) is added portion-wise to concentrated sulfuric acid (20 mL) with shaking. The mixture is then heated to 60-70°C for 5 hours.[1]
-
Work-up. The reaction mixture is allowed to cool to room temperature overnight and then carefully poured onto crushed ice. The precipitated solid is filtered and washed thoroughly with water.
-
Purification. The crude product is dried and recrystallized from an ethanol-water mixture.[1]
Data Presentation
Table 1: Summary of Reaction Conditions and Reported Yields for the Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines.
| Starting Aryl Moiety | Cyclizing Agent | Reaction Conditions | Yield (%) | Reference |
| 4-Substituted Phenyl | conc. H₂SO₄ | 60-70°C, 5 h | 70-85 | [1] |
| Phenyl | POCl₃ | Reflux, 3 h | >90 | [6] |
| 4-Bromophenyl (solvent-free) | conc. H₂SO₄ (catalytic) | Grinding, room temp, 1 h | ~77 | [3] |
| Aromatic acids | POCl₃/PCl₅ (solid phase) | Grinding, room temp, 5-15 min | >94 | [4] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Competing cyclization pathways of the acylthiosemicarbazide intermediate under different pH conditions.
Caption: A logical troubleshooting guide for common issues in the synthesis of the target compound.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Buy this compound | 13178-12-6 [smolecule.com]
- 4. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. pnrjournal.com [pnrjournal.com]
Technical Support Center: 1,3,4-Thiadiazole Cyclization Reactions
Welcome to the technical support center for the synthesis of 1,3,4-thiadiazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these critical cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the 1,3,4-thiadiazole ring?
A1: The most prevalent and versatile starting materials for the synthesis of 1,3,4-thiadiazoles are thiosemicarbazide and its derivatives.[1][2] These compounds can be cyclized with a variety of reagents, including carboxylic acids, acid chlorides, and carbon disulfide, to form the thiadiazole ring.[1][3] Another common route involves the use of N,N'-diacylhydrazines, which are cyclized using a thionating agent like Lawesson's reagent.[4][5]
Q2: I am experiencing a very low yield in my 1,3,4-thiadiazole synthesis. What are the likely causes?
A2: Low yields in 1,3,4-thiadiazole synthesis are a common issue and can stem from several factors. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. It is advisable to perform small-scale trial reactions to identify the optimal conditions for your specific substrates.[6]
-
Purity of Reagents and Solvents: Impurities in the starting materials or the presence of water in the solvents can lead to unwanted side reactions and incomplete conversion.[6] Hydrazine derivatives, in particular, can degrade over time, so using a fresh or purified batch is recommended.[7]
-
Inefficient Dehydrating/Cyclizing Agent: The choice and amount of the cyclizing agent (e.g., sulfuric acid, polyphosphoric acid, phosphorus oxychloride) can significantly impact the yield.
-
Product Decomposition: The synthesized 1,3,4-thiadiazole may be unstable under the reaction or work-up conditions. Monitoring the reaction by Thin Layer Chromatography (TLC) can help detect product degradation.[6][8]
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
A3: The formation of multiple products is a frequent challenge. When starting from thiosemicarbazides, a common side product is the corresponding 1,3,4-oxadiazole.[9] The reaction pathway can be influenced by the choice of cyclizing reagent. For instance, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) tends to favor the formation of the 1,3,4-oxadiazole, while p-toluenesulfonyl chloride (p-TsCl) in the presence of triethylamine can selectively produce the 1,3,4-thiadiazole.[9] Incomplete cyclization can also result in the presence of unreacted starting materials or intermediate acylthiosemicarbazides.
Q4: How can I improve the regioselectivity in the synthesis of unsymmetrically substituted 1,3,4-thiadiazoles?
A4: Achieving high regioselectivity is crucial when synthesizing unsymmetrically substituted 1,3,4-thiadiazoles. The choice of reagents and reaction conditions plays a significant role. For example, in the reaction of a thiosemicarbazide intermediate, using p-TsCl with triethylamine in N-methyl-2-pyrrolidone has been shown to provide high regioselectivity for the 2-amino-1,3,4-thiadiazole over the corresponding oxadiazole.[9] The nature of the substituents on the thiosemicarbazide can also influence the regioselectivity.
Q5: What are the best practices for purifying 1,3,4-thiadiazole derivatives?
A5: The most common method for purifying solid 1,3,4-thiadiazole derivatives is recrystallization.[2] Ethanol, or aqueous ethanol, is a frequently used solvent for this purpose.[10] If the product "oils out" during recrystallization, trying a different solvent or a solvent mixture, along with slow cooling and seeding with a pure crystal, can promote proper crystallization.[1] For products that are difficult to crystallize or are not solids, column chromatography on silica gel is a standard alternative.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is one of the most common problems encountered in 1,3,4-thiadiazole cyclization reactions. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Issue 2: Formation of 1,3,4-Oxadiazole as a Side Product
When synthesizing 2-amino-1,3,4-thiadiazoles from thiosemicarbazide intermediates, the formation of the corresponding 2-amino-1,3,4-oxadiazole can be a significant side reaction.
Decision Tree for Selective Synthesis
Caption: Decision tree for selecting reagents for selective synthesis.
Data Presentation
Table 1: Comparison of Dehydrating Agents for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles
| Dehydrating Agent | Typical Reaction Conditions | Reported Yield Range | Notes |
| Conc. H₂SO₄ | Heating with thiosemicarbazide and carboxylic acid. | Moderate to Good | A common and cost-effective method. |
| POCl₃ | Reflux with thiosemicarbazide and carboxylic acid. | High (can be >90%) | Often used for high yields; requires careful handling due to its corrosive nature.[11][12] |
| Polyphosphoric Acid (PPA) | Heating thiosemicarbazide and carboxylic acid in PPA. | Good to High | Acts as both a solvent and a dehydrating agent. |
Table 2: Yields for the One-Pot Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles using Lawesson's Reagent
This method involves the reaction of an aryl hydrazide with an aryl aldehyde, followed by cyclization with Lawesson's reagent.
| R¹ Substituent (on Hydrazide) | R² Substituent (on Aldehyde) | Solvent | Yield (%) |
| H | H | Toluene | 85 |
| H | 4-Cl | Toluene | 92 |
| H | 4-OCH₃ | Toluene | 88 |
| 4-OCH₃ | H | Toluene | 82 |
| 4-OCH₃ | 4-Cl | Toluene | 97 |
| 4-OCH₃ | 4-OCH₃ | Toluene | 95 |
| 4-OCH₃ | 3,4-(OCH₃)₂ | Toluene | 75 |
Data synthesized from a representative procedure.[5]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles
This protocol is adapted from a general method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles from an aromatic carboxylic acid and thiosemicarbazide using phosphorus oxychloride.[11][12]
Materials:
-
Aromatic carboxylic acid (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess, acts as reagent and solvent)
-
Water
-
50% Sodium hydroxide solution
-
Ethanol (for recrystallization)
Procedure:
-
In a dry round-bottom flask, add the aromatic carboxylic acid (1.0 eq).
-
Carefully add phosphorus oxychloride (e.g., 10 mL for 3.00 mmol of acid) to the flask with stirring at room temperature.
-
Continue stirring for 20 minutes.
-
Add thiosemicarbazide (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C for one hour with continuous stirring.
-
Cool the reaction mixture in an ice bath.
-
Carefully and slowly add water (e.g., 40 mL) to quench the reaction.
-
Reflux the resulting suspension for 4 hours.
-
Cool the mixture and basify to a pH of 8 using a 50% sodium hydroxide solution.
-
Filter the resulting precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
General Reaction Workflow
Caption: A typical workflow for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.
Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles using Lawesson's Reagent
This protocol describes a one-pot, two-step synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from an aryl hydrazide and an aryl aldehyde.[5]
Materials:
-
Aryl hydrazide (1.0 eq)
-
Aryl aldehyde (1.0 eq)
-
Ethanol
-
Toluene
-
Lawesson's reagent (LR)
-
4-Dimethylaminopyridine (DMAP)
Procedure:
-
In a round-bottom flask, dissolve the aryl hydrazide (1.0 eq) and aryl aldehyde (1.0 eq) in ethanol.
-
Reflux the mixture for 2 hours to form the N-aroylhydrazone intermediate.
-
Remove the ethanol in vacuo.
-
To the crude N-aroylhydrazone, add toluene, Lawesson's reagent, and a catalytic amount of DMAP.
-
Reflux the resulting mixture for 10 hours.
-
After cooling, purify the reaction mixture by column chromatography to obtain the 2,5-disubstituted-1,3,4-thiadiazole.
Disclaimer: The information provided in this technical support center is for guidance and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory, and all necessary safety precautions should be taken. Users should consult the primary literature for detailed procedures and safety information.
References
- 1. benchchem.com [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. connectjournals.com [connectjournals.com]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 12. jocpr.com [jocpr.com]
alternative reagents for the synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. It explores alternative reagents and methodologies to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.[1][2] For the synthesis of this compound, this typically involves the reaction of 4-bromobenzoic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).[3]
Q2: Are there greener or less hazardous alternatives to phosphorus oxychloride (POCl₃)?
Yes, several less hazardous reagents can be used for the cyclodehydration step. These include concentrated sulfuric acid, polyphosphoric acid (PPA), and methanesulfonic acid.[1] Polyphosphate ester (PPE) has also been reported as an effective and less toxic alternative for a one-pot synthesis.[4][5] Green chemistry approaches utilizing microwave or ultrasonic irradiation can also reduce the need for harsh reagents and shorten reaction times.[6]
Q3: Can I use 4-bromobenzaldehyde as a starting material instead of 4-bromobenzoic acid?
Yes, an alternative route involves the initial condensation of thiosemicarbazide with an aldehyde, in this case, 4-bromobenzaldehyde, to form a thiosemicarbazone. This intermediate can then undergo oxidative cyclization to yield the desired 2-amino-1,3,4-thiadiazole derivative.[7] Reagents like ferric chloride can be used for this oxidative cyclization.[1]
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction may require more time, a higher temperature, or a more efficient dehydrating agent.
-
Side product formation: Undesired side reactions can consume starting materials. This can sometimes be mitigated by adjusting the reaction temperature or the order of reagent addition.
-
Degradation of starting material or product: The reaction conditions might be too harsh. Consider using a milder dehydrating agent.
-
Purification losses: The product might be lost during workup and recrystallization. Optimizing the purification solvent system can help.
Q5: I am observing the formation of an unexpected side product. What could it be?
In syntheses involving thiosemicarbazides and carboxylic acids, the formation of 1,2,4-triazole-3-thiol derivatives is a possible side reaction pathway, particularly if the reaction conditions are not optimized for thiadiazole formation.[8] The specific conditions, including the choice of acid and cyclizing agent, can influence the regioselectivity of the cyclization.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Low or No Product Formation | Inefficient dehydrating agent. | Replace POCl₃ with a stronger or more suitable agent like polyphosphoric acid (PPA) or methanesulfonic acid.[1] Consider using polyphosphate ester (PPE) for a one-pot approach.[4] |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC). | |
| Poor quality of starting materials. | Ensure the purity of 4-bromobenzoic acid and thiosemicarbazide. Recrystallize if necessary. | |
| Formation of Multiple Products | Non-selective cyclization. | Optimize the reaction conditions. For instance, the choice of solvent and the nature of the acidic catalyst can influence the reaction pathway. |
| Reaction temperature is too high, leading to decomposition. | Lower the reaction temperature and extend the reaction time. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction mixture or workup solvents. | After quenching the reaction with ice-water, adjust the pH to precipitate the product.[9] Use a different solvent system for recrystallization. A mixture of DMF and water is sometimes effective.[9] |
| Oily product instead of a solid precipitate. | Try triturating the oily product with a non-polar solvent like hexane to induce solidification. Seeding with a small crystal of the pure product can also help. | |
| Use of Hazardous Reagents | Concerns over the toxicity and handling of POCl₃. | Employ alternative, less hazardous cyclizing agents such as polyphosphate ester (PPE).[4][5] Explore green synthetic methods like microwave-assisted or ultrasound-promoted reactions which can reduce the need for harsh chemicals.[6] |
Alternative Reagents and Methodologies
The following table summarizes alternative reagents for the key starting materials in the synthesis of this compound.
| Starting Material | Alternative Reagent | Cyclizing/Promoting Agent | Key Advantages | Reference |
| 4-Bromobenzoic Acid | 4-Bromobenzoyl Chloride | Pyridine | Can be more reactive than the carboxylic acid. | [10] |
| 4-Bromobenzoic Acid | 4-Bromobenzaldehyde | Iodine (for oxidative cyclization of the intermediate thiosemicarbazone) | Milder conditions for the initial condensation step. | [7] |
| Thiosemicarbazide | Substituted Thiosemicarbazides | Varies | Allows for the introduction of substituents on the amino group. | [1] |
| Cyclizing Agent | ||||
| Phosphorus Oxychloride (POCl₃) | Polyphosphoric Acid (PPA) | Heat | Effective dehydrating agent, often gives good yields. | [1] |
| Concentrated Sulfuric Acid | Heat | Readily available and inexpensive. | [1][6] | |
| Polyphosphate Ester (PPE) | Heat | Enables one-pot synthesis, avoiding toxic reagents. | [4][5] | |
| Microwave Irradiation | N/A | Shorter reaction times, often higher yields, and environmentally friendly. | [6] | |
| Ultrasonic Irradiation | N/A | Enhanced reaction rates and yields under milder conditions. | [6] |
Experimental Protocols
Protocol 1: Synthesis using Phosphorus Oxychloride
This is a common method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.[3]
-
In a dry reaction vessel, add equimolar amounts of 4-bromobenzoic acid and thiosemicarbazide.
-
Add phosphorus oxychloride, typically in excess, to act as both a reagent and a solvent.
-
The mixture is heated, often under reflux, for several hours. The progress of the reaction should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The resulting solution is neutralized with a base (e.g., ammonia solution or sodium bicarbonate) to precipitate the crude product.
-
The solid is filtered, washed with water, and dried.
-
The crude product is then recrystallized from a suitable solvent, such as ethanol or a DMF/water mixture, to afford the pure this compound.
Protocol 2: One-Pot Synthesis using Polyphosphate Ester (PPE)
This method provides a less hazardous alternative to using POCl₃.[4][5]
-
A mixture of 4-bromobenzoic acid and thiosemicarbazide is prepared in a suitable solvent like chloroform or without a solvent.
-
Polyphosphate ester (PPE) is added to the mixture.
-
The reaction mixture is heated at an elevated temperature (e.g., 85-90 °C) for a specified period, with stirring.
-
After the reaction is complete, the mixture is cooled and diluted with water.
-
The pH is neutralized with a base such as sodium bicarbonate.
-
The precipitated product is filtered, washed with water, and then with a non-polar solvent like hexane.
-
The product can be further purified by recrystallization if necessary.
Visual Guides
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low yield in thiadiazole synthesis.
References
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Solubility of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine in biological assays. Poor aqueous solubility is a common hurdle for many promising compounds, and this guide offers practical strategies and detailed protocols to ensure reliable and reproducible experimental outcomes.
I. Compound Properties
A foundational understanding of the physicochemical properties of this compound is crucial for developing effective solubilization strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃S | --INVALID-LINK--[1] |
| Molecular Weight | 256.12 g/mol | --INVALID-LINK--[1] |
| Melting Point | 228-232 °C | Alfa Aesar |
| Appearance | White to off-white powder | - |
| Predicted LogP | 2.4 | --INVALID-LINK--[1] |
II. Troubleshooting Guide
This section addresses common issues encountered when working with this compound and provides step-by-step solutions.
dot
Caption: Troubleshooting workflow for compound precipitation.
Q1: My compound precipitates out of the aqueous assay buffer when I dilute it from my DMSO stock solution. What should I do?
A1: This is a common issue for poorly soluble compounds. Here’s a systematic approach to troubleshoot this problem:
-
Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay. It's possible that your current working concentration exceeds the compound's solubility limit in the final assay buffer, even with a small percentage of DMSO.
-
Optimize the Co-solvent Concentration:
-
DMSO: While an excellent solvent for this compound, high concentrations of DMSO can be toxic to cells and interfere with assay results. Aim for a final DMSO concentration of ≤0.5% (v/v). If you are already at this level and still see precipitation, consider other options.
-
Ethanol: As an alternative or in combination with DMSO, ethanol can be used as a co-solvent. Some compounds are more soluble in a DMSO/ethanol mixture.
-
-
pH Adjustment: The amine group in this compound suggests that its solubility will be pH-dependent. The protonated form at acidic pH is likely more soluble than the neutral form at basic pH.
-
Determine the pKa: If not experimentally determined, you can predict the pKa of the amine group using computational tools.
-
Buffer Selection: If your assay allows, try using a buffer with a lower pH to increase the proportion of the more soluble, protonated form of the compound.
-
-
Use of Solubility Enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity. You can prepare a stock solution of your compound complexed with HP-β-CD.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve solubility. However, be cautious as surfactants can interfere with some biological assays.
-
Q2: I am observing inconsistent results in my biological assays. Could this be related to solubility?
A2: Yes, poor solubility is a frequent cause of inconsistent results. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
-
Visual Inspection: Always visually inspect your stock solutions and final assay solutions for any signs of precipitation (cloudiness, particulates).
-
Sonication: After preparing your stock solution, sonication can help to break up any small aggregates and ensure complete dissolution.
-
Fresh Dilutions: Prepare fresh dilutions of your compound from the stock solution for each experiment. Avoid using diluted solutions that have been stored for an extended period, as the compound may precipitate over time.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Based on the properties of similar 1,3,4-thiadiazole derivatives, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM). Ethanol and methanol are also viable options. The compound is poorly soluble in water.
Q2: How do I prepare a stock solution in DMSO?
A2:
-
Accurately weigh the desired amount of this compound (MW: 256.12 g/mol ).
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: How can I increase the aqueous solubility of this compound without using organic solvents?
A3: Complexation with cyclodextrins is a highly effective method. Here is a general protocol for preparing an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD):
-
Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer.
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Centrifuge the suspension to pellet the undissolved compound.
-
Filter the supernatant through a 0.22 µm filter to obtain a clear, saturated solution of the complex. The concentration of the dissolved compound can then be determined by a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Q4: What is the likely effect of pH on the solubility of this compound?
A4: this compound contains a basic amine group. Therefore, its aqueous solubility is expected to be significantly higher in acidic conditions (lower pH) where the amine group is protonated, compared to neutral or basic conditions (higher pH) where it is in its less soluble, neutral form.
dot
Caption: Relationship between pH and solubility.
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 256.12 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 2.56 mg of this compound into the tube.
-
Add 1.0 mL of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.
-
If any solid particles remain, sonicate the tube for 5-10 minutes in a water bath.
-
Store the 10 mM stock solution in aliquots at -20°C.
-
Protocol 2: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol helps to determine the concentration of HP-β-CD required to achieve a desired concentration of the compound in an aqueous buffer.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
-
Procedure:
-
Prepare a series of HP-β-CD solutions in the aqueous buffer at various concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 50 mM).
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Seal the containers and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples at high speed to pellet the undissolved compound.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in each filtered sample using a validated analytical method.
-
Plot the concentration of the dissolved compound as a function of the HP-β-CD concentration. This plot will indicate the required HP-β-CD concentration to solubilize the desired amount of the compound.
-
V. Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not definitively established, derivatives of 2-amino-1,3,4-thiadiazole have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These activities suggest potential interactions with the following pathways:
dot
Caption: Potential signaling pathways affected by the compound.
Further research is necessary to elucidate the precise molecular targets and mechanisms of action of this compound. Researchers should consider these potential pathways when designing experiments to investigate its biological effects.
References
overcoming resistance with 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming therapeutic resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the anticancer activity of these thiadiazole derivatives?
A1: The anticancer effects of 1,3,4-thiadiazole derivatives are often attributed to their ability to interfere with critical cellular processes.[1][2][3] Their structural similarity to pyrimidine, a key component of nucleobases, allows them to potentially disrupt DNA replication.[2][4] Key mechanisms include the induction of apoptosis (programmed cell death), interference with cell cycle progression, and inhibition of specific protein kinases involved in cancer cell growth and survival.[1][3][5]
Q2: How do these derivatives help in overcoming drug resistance?
A2: Drug resistance in cancer is often linked to the suppression of apoptosis.[5] Certain this compound derivatives can overcome this by inducing apoptosis through pathways independent of common resistance mechanisms. For example, studies have shown that potent derivatives can increase the expression of pro-apoptotic proteins like Bax and decrease anti-apoptotic proteins like Bcl-2, thereby triggering the apoptotic cascade in resistant cells.[5]
Caption: Apoptosis induction pathway by thiadiazole derivatives.
Q3: What are the general biological activities associated with 1,3,4-thiadiazole derivatives?
A3: Beyond their anticancer properties, 1,3,4-thiadiazole derivatives are a versatile class of compounds known for a broad spectrum of biological activities. These include antimicrobial (antibacterial and antifungal), anti-inflammatory, analgesic, anticonvulsant, and diuretic effects.[6][7][8]
Troubleshooting Guides
Q4: My this compound derivative shows poor solubility in aqueous media. What can I do?
A4: This is a common issue with heterocyclic organic compounds. Here are a few troubleshooting steps:
-
Co-solvents: Try dissolving the compound in a small amount of a biocompatible organic solvent like DMSO first, and then dilute it to the final concentration with your aqueous medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
pH Adjustment: Depending on the specific derivative's pKa, adjusting the pH of the medium might improve solubility.
-
Formulation: For in vivo studies, consider formulation strategies such as using cyclodextrins or creating nanoparticles to enhance solubility and bioavailability.
Q5: I am not observing the expected level of cytotoxicity in my cancer cell line. What are the possible reasons?
A5: Several factors could contribute to lower-than-expected activity. Use the following decision tree to diagnose the issue.
Caption: Troubleshooting guide for low cytotoxicity experiments.
Q6: My synthesis reaction is resulting in a low yield. How can I optimize it?
A6: The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles often involves the cyclization of a thiosemicarbazide with an acid.[8][9] To optimize the yield:
-
Dehydrating Agent: Ensure the strength and amount of the dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid) are appropriate.
-
Reaction Time and Temperature: Both insufficient and excessive heating can lead to low yields or side products. Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purification: The final product must be thoroughly washed to remove unreacted starting materials and acid residues. Recrystallization from a suitable solvent like ethanol is crucial for obtaining a high-purity product.[8]
Data Hub: Comparative Cytotoxicity
The cytotoxic potential of these derivatives is highly dependent on the substitutions on the thiadiazole core. The following tables summarize reported IC₅₀ values against various cancer cell lines, providing a baseline for structure-activity relationship (SAR) studies.
Table 1: Cytotoxicity of 5-(4-chlorophenyl)-1,3,4-thiadiazole Derivatives [1][5]
| Derivative ID | 2-Amino Substituent | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| 4a | -C(O)CH₂-(4-methylpiperazin-1-yl) | 51.56 | - |
| 4e | -C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl) | 2.32 | 3.13 |
| 4g | -C(O)CH₂-(4-(4-fluorophenyl)piperazin-1-yl) | - | - |
| 4i | -C(O)CH₂-(4-benzylpiperidin-1-yl) | - | - |
| 5-FU (Control) | N/A | 6.80 | 7.90 |
Table 2: Cytotoxicity of Various 1,3,4-Thiadiazole Derivatives [4]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| ST10 | MCF-7 | 49.6 | Etoposide | >100 |
| ST10 | MDA-MB-231 | 53.4 | Etoposide | 80.2 |
| 2g | LoVo | 2.44 | - | - |
| 2g | MCF-7 | 23.29 | - | - |
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole [8]
This protocol outlines the fundamental acid-catalyzed cyclization method.
Caption: General workflow for the synthesis of thiadiazole derivatives.
Methodology:
-
Combine equimolar amounts (e.g., 0.1 mole) of the desired aryl carboxylic acid and thiosemicarbazide.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 10 drops) to the mixture.
-
Reflux the reaction mixture for approximately 1 hour, monitoring progress with TLC.
-
After cooling, pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the resulting solid using a Buchner funnel.
-
Wash the solid thoroughly with water to remove any residual acid.
-
Purify the crude product by recrystallizing from absolute ethanol to yield the final 2-amino-5-aryl-1,3,4-thiadiazole.
Protocol 2: MTT Cytotoxicity Assay [4][10]
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Methodology:
-
Cell Seeding: Seed human cancer cells into a 96-well plate at a density of 1 x 10⁴ cells per well. Allow the cells to adhere for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[11]
-
Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in the appropriate cell culture medium. Replace the old medium with medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[4][10]
-
Solubilization: Carefully remove the medium and add 60-100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 550 nm.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Buy this compound | 13178-12-6 [smolecule.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. jocpr.com [jocpr.com]
- 9. 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
Validation & Comparative
Comparative Study on the Anticancer Activity of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
A comprehensive analysis of the cytotoxic and mechanistic properties of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine in comparison to established anticancer agents, providing valuable insights for researchers and drug development professionals.
The quest for novel and more effective anticancer agents is a cornerstone of oncological research. Among the myriad of heterocyclic compounds investigated for their therapeutic potential, 1,3,4-thiadiazole derivatives have emerged as a promising class of molecules with a broad spectrum of pharmacological activities, including significant anticancer effects. This guide presents a comparative study of the anticancer activity of a specific derivative, this compound, against other alternatives, supported by available experimental data.
Cytotoxic Activity: A Quantitative Comparison
While direct head-to-head comparative studies for this compound against a wide range of anticancer drugs are limited in publicly available literature, valuable insights can be gleaned from studies on its close analogs, particularly the 5-(4-chlorophenyl) derivative. Research indicates that the nature of the substituent on the phenyl ring at the 5-position of the 1,3,4-thiadiazole core is crucial for its cytotoxic activity.[1]
Studies on 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines have demonstrated their potential as anticancer agents. For instance, derivatives with bromo, hydroxyl, and methoxy substituents have shown moderate to good anticancer activity against human breast cancer cell lines (MCF-7).[2] While specific IC50 values for the 5-(4-Bromophenyl) derivative are not consistently reported across multiple cell lines in a single study, research on the closely related 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives provides a strong indication of its potential potency. These chloro-analogs have demonstrated significant cytotoxicity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values ranging from 2.32 to 6.51 µg/mL, outperforming the standard drug 5-fluorouracil (5-FU) in some cases.[3][4]
For a comparative perspective, the following table summarizes the available cytotoxic activity data for derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine and a standard chemotherapeutic agent.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Derivatives of 4-(4-Bromophenyl)thiazol-2-amine | ||||
| Compound p2 | MCF-7 | 10.5 | 5-Fluorouracil | 5.2 |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole Derivatives | ||||
| Derivative with o-ethoxyphenyl piperazine acetamide | MCF-7 | 2.32 ± 0.18 (µg/mL) | 5-Fluorouracil | 6.80 ± 0.45 (µg/mL) |
| HepG2 | 3.13 ± 0.25 (µg/mL) | 5-Fluorouracil | 8.40 (µg/mL) | |
| Derivative with benzyl piperidine acetamide | MCF-7 | 2.32 (µM) | - | - |
| HepG2 | - | - | - | |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | ||||
| Compound 1 | RXF393 (Renal) | 7.01 ± 0.39 | Doxorubicin | 13.54 ± 0.82 |
| HT29 (Colon) | 24.3 ± 1.29 | Doxorubicin | 13.50 ± 0.71 | |
| LOX IMVI (Melanoma) | 9.55 ± 0.51 | Doxorubicin | 6.08 ± 0.32 |
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of 1,3,4-thiadiazole derivatives is largely attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle of cancer cells.
Apoptosis Induction
Mechanistic studies on active 1,3,4-thiadiazole derivatives reveal their pro-apoptotic effects are mediated through the intrinsic pathway.[4] This is characterized by an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[5] An elevated Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9, a key initiator of the caspase cascade that executes apoptosis.[5]
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Buy this compound | 13178-12-6 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
In the landscape of antimicrobial research, the 1,3,4-thiadiazole scaffold has emerged as a promising framework for the development of novel therapeutic agents due to its diverse biological activities.[1][2] Among its derivatives, 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine has garnered attention for its potential antimicrobial properties. This guide provides a comparative overview of the antimicrobial spectrum of this compound, juxtaposed with established clinical agents, to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluation. The data presented is compiled from various studies to facilitate an objective comparison.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for this compound and its analogs against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi. For a robust comparison, the MIC values of widely used antibiotics, Ciprofloxacin and Ampicillin, and the antifungal agent, Fluconazole, are also presented.
| Microorganism | Type | This compound & Analogs MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Ampicillin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 20-28[3] | 0.5[4] | 0.6-1[5] | NA |
| Bacillus subtilis | Gram-positive | 20-28[3] | - | - | NA |
| Escherichia coli | Gram-negative | >100[3] | ≤0.25[6] | 4[5] | NA |
| Pseudomonas aeruginosa | Gram-negative | >100[3] | ≤0.5[6] | - | NA |
| Candida albicans | Fungus | 32-42[3] | NA | NA | 0.5[7] |
| Aspergillus niger | Fungus | 32-42[3] | NA | NA | 6[8] |
NA: Not Applicable. Ciprofloxacin and Ampicillin are antibacterial agents and are not effective against fungi. Fluconazole is an antifungal agent and is not effective against bacteria.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The data presented in this guide is primarily based on the broth microdilution method, a standardized and widely accepted protocol.
Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism. The procedure involves preparing a serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 30°C for 48 hours for fungi).[9] The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Control wells containing only the medium, the medium with the microorganism (positive control), and the medium with a standard antimicrobial agent are included to ensure the validity of the results.
Visualizing Methodologies and Mechanisms
To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Potential mechanisms of antimicrobial action.
Discussion
The compiled data indicates that this compound and its analogs exhibit notable activity against Gram-positive bacteria, with MIC values in the range of 20-28 µg/mL against Staphylococcus aureus and Bacillus subtilis.[3] However, their efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa appears to be limited, with MIC values exceeding 100 µg/mL.[3] In comparison to Ciprofloxacin, a broad-spectrum antibiotic, the thiadiazole derivatives show a narrower spectrum of antibacterial activity.
In the fungal domain, these compounds demonstrate moderate activity against Candida albicans and Aspergillus niger, with MIC values ranging from 32-42 µg/mL.[3] When compared to the standard antifungal drug Fluconazole, the thiadiazole derivatives are less potent.
The presence of a halogen, such as bromine, on the phenyl ring of the 1,3,4-thiadiazole moiety is suggested to contribute to the antibacterial activity, particularly against Gram-positive bacteria.[3] Further structure-activity relationship (SAR) studies could elucidate the key structural features required for enhanced antimicrobial potency and a broader spectrum of activity.
Conclusion
This compound represents a class of compounds with promising antimicrobial, particularly antibacterial, activity against Gram-positive bacteria. While its current spectrum and potency may not surpass that of established clinical agents like Ciprofloxacin and Fluconazole, the 1,3,4-thiadiazole scaffold serves as a valuable starting point for the design and synthesis of new and more effective antimicrobial drugs. Further optimization of this chemical structure could lead to the development of novel therapeutic agents to combat the growing challenge of antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. kuey.net [kuey.net]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Activity of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro biological activities of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, a promising heterocyclic compound, against various cancer cell lines and microbial strains. Its performance is benchmarked against established therapeutic agents to offer a clear perspective on its potential as a lead compound in drug discovery.
Anticancer Activity
The anticancer potential of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The primary method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The results are typically expressed as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Comparative Cytotoxicity Data (IC50, µM)
| Compound | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Reference Drug |
| This compound | Moderate to Good[1] | Moderate to Good[1] | Not Widely Reported | 5-Fluorouracil |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative | 2.32 - 7.56[2] | 3.13 - 8.40[2] | Not Widely Reported | 5-Fluorouracil |
| 5-Aryl-1,3,4-thiadiazole-2-amine derivatives | 1.52 - >100[3] | 3.13 - 44.87[2] | 0.52 - >100[4] | 5-Fluorouracil |
| 5-Fluorouracil (Standard) | ~5.2 - 6.8[2] | ~8.4[2] | Variable | - |
Note: "Moderate to Good" indicates that while specific IC50 values for the 4-bromo derivative are not consistently reported across a wide range of studies, related compounds show significant activity. Further direct testing is warranted.
Antimicrobial Activity
The in vitro antimicrobial efficacy of this compound and its congeners has been investigated against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains. The standard method for determining antimicrobial susceptibility is the broth microdilution method, which establishes the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Comparative Antimicrobial Spectrum (MIC, µg/mL)
| Compound | S. aureus (G+) | B. subtilis (G+) | E. coli (G-) | P. aeruginosa (G-) | A. niger (Fungus) | C. albicans (Fungus) | Reference Drug |
| This compound | 31.25[5] | 20-28 (related compounds)[6] | Moderate Activity[6] | Moderate Activity[6] | 32-42 (related compounds)[6] | 32-42 (related compounds)[6] | Ciprofloxacin / Fluconazole |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | 20-28[6] | 20-28[6] | Moderate Activity[6] | Moderate Activity[6] | Not Widely Reported | Not Widely Reported | Ciprofloxacin |
| Ciprofloxacin (Standard) | ~1.0 | ~0.5 | ~0.125 | ~0.5 | - | - | - |
| Fluconazole (Standard) | - | - | - | - | ~24-26[6] | ~24-26[6] | - |
Note: "Moderate Activity" indicates that while specific MIC values are not consistently reported, the class of compounds shows inhibitory effects against these strains.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound.
MTT Assay Workflow for Cytotoxicity Assessment.
Broth Microdilution for Antimicrobial Susceptibility
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the test compound.
Broth Microdilution Workflow for MIC Determination.
Signaling Pathways
Derivatives of 2-amino-1,3,4-thiadiazole have been implicated in the modulation of key signaling pathways involved in cancer cell proliferation and survival. While the specific pathway for this compound is still under investigation, studies on analogous compounds suggest potential interference with the PI3K/Akt and MAPK/ERK pathways. These pathways are central to regulating cell growth, differentiation, and apoptosis. Inhibition of these pathways can lead to cell cycle arrest and programmed cell death (apoptosis).
Potential Mechanism of Action in Cancer Cells
Potential Signaling Pathways Modulated by 5-Aryl-1,3,4-thiadiazol-2-amines.
References
- 1. mdpi.com [mdpi.com]
- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cytotoxicity Analysis: 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine versus 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of the novel compound 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine and the established chemotherapeutic agent 5-Fluorouracil (5-FU). Due to the limited availability of direct comparative experimental data for this compound, this guide utilizes data from its closely related chloro-analog, 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, as a surrogate for performance comparison against 5-FU. This analysis is based on experimental data from studies on human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives and 5-Fluorouracil was evaluated, with the half-maximal inhibitory concentration (IC50) values summarized below. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 1 | MCF-7 | 2.32 - 6.51 |
| HepG2 | 2.32 - 6.51 | |
| 5-Fluorouracil (5-FU) | MCF-7 | 6.80 |
| HepG2 | 8.40 |
Note: Data for the 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative is presented as a range, reflecting the performance of various derivatives within this class as reported in the literature. The data suggests that certain analogs of the thiadiazole compound exhibit higher potency than 5-FU in the tested cell lines.
Experimental Protocols
The cytotoxicity data presented were primarily generated using the Sulforhodamine B (SRB) assay or the MTT assay, standard methods for assessing cell viability.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding: Human cancer cell lines (MCF-7 and HepG2) are seeded in 96-well plates at a density of 1x10⁴ cells/well and allowed to adhere for 24 hours in a humidified atmosphere with 5% CO₂ at 37°C.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines) and incubated for a specified period (typically 48-72 hours).
-
Cell Fixation: Following incubation, the cells are fixed with 10% trichloroacetic acid.
-
Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated, and the GI50 (concentration causing 50% growth inhibition) values are determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Cells are seeded into 96-well plates at an optimal density (typically 1,000 to 100,000 cells per well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with medium containing serial dilutions of the test compound. Control wells with untreated cells and vehicle controls are included. The plates are incubated for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is aspirated, and a fresh medium containing MTT solution (typically 5 mg/mL in sterile PBS) is added to each well. The plates are then incubated for an additional 4 hours, during which mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader. The corrected absorbance (absorbance of wells with cells minus the absorbance of blank wells) is used to calculate the percentage of cell viability relative to the untreated control.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for determining cytotoxicity using the MTT assay.
Proposed Signaling Pathway for 1,3,4-Thiadiazole Derivatives
Caption: Proposed mechanism of action for 1,3,4-thiadiazole derivatives.
A Comparative Analysis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine and Cisplatin as Anticancer Agents
In the landscape of oncological research, the pursuit of novel therapeutic agents with improved efficacy and reduced side effects is a paramount goal. This guide provides a comparative analysis of the established chemotherapeutic drug cisplatin and the investigational compound 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, a member of the promising 1,3,4-thiadiazole class of heterocyclic compounds. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation.
Introduction to the Compounds
Cisplatin , or cis-diamminedichloroplatinum(II), is a cornerstone of chemotherapy, widely used in the treatment of various cancers including testicular, ovarian, bladder, and lung cancer.[1] Its mode of action primarily involves binding to nuclear DNA, where it forms cross-links that interfere with DNA replication and repair, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2]
This compound is a heterocyclic compound that has garnered interest for its potential biological activities, including anticancer properties.[3] The 1,3,4-thiadiazole scaffold is a key feature in many pharmacologically active molecules, and derivatives of this structure have demonstrated significant cytotoxic effects against various cancer cell lines.[4] The presence of the bromophenyl group is also a common feature in many bioactive compounds.
Mechanism of Action
The anticancer effects of cisplatin and this compound stem from distinct molecular interactions.
Cisplatin exerts its cytotoxic effects through a multi-faceted mechanism. Upon entering a cell, where the chloride concentration is lower than in the extracellular space, the chloride ligands on cisplatin are replaced by water molecules in a process called aquation.[2] This aquated form is a potent electrophile that readily reacts with nucleophilic sites on DNA, particularly the N7 position of purine bases. This leads to the formation of DNA adducts, primarily 1,2-intrastrand cross-links, which bend and unwind the DNA helix.[1][2] This DNA damage disrupts replication and transcription, triggering cell cycle arrest and activating apoptotic pathways.[5][6] Key signaling pathways implicated in cisplatin-induced apoptosis include the p53, MAPK, and JNK pathways.[5][6] Furthermore, cisplatin can induce the generation of reactive oxygen species (ROS), contributing to cellular damage.[1]
This compound and its analogues are believed to exert their anticancer effects through various mechanisms, which can be dependent on the specific derivative. Research on 1,3,4-thiadiazole derivatives suggests several potential targets. One proposed mechanism is the inhibition of crucial enzymes involved in cancer cell proliferation and survival.[7] Additionally, some derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[7][8] The structural similarity of the 1,3,4-thiadiazole ring to purine and pyrimidine bases suggests it may act as a bioisostere, interfering with nucleic acid synthesis.[9] Some studies have also pointed to the ability of thiadiazole derivatives to inhibit tubulin polymerization, a mechanism distinct from DNA-damaging agents.[7]
Caption: Comparative overview of the proposed mechanisms of action for Cisplatin and this compound.
Cytotoxicity Profile: A Comparative Table
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 | < IC50 | Cisplatin | - | [4] |
| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 | < IC50 | Cisplatin | - | [4] |
| 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 | < IC50 | Cisplatin | - | [4] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 | - | - | [8] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 | 23.29 | - | - | [8] |
Note: "< IC50" indicates that the compound showed higher inhibitory activity than the reference drug, although a specific value was not provided in the cited review.
Experimental Protocols
The evaluation of the anticancer properties of these compounds relies on a suite of standardized in vitro assays.
MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7, LoVo) are seeded in 96-well plates at a specific density and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (either the thiadiazole derivative or cisplatin) and incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: A generalized workflow for determining cell viability using the MTT assay.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cells are treated with the compound for a specified time.
-
Both adherent and floating cells are collected and washed.
-
Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis:
-
Treated cells are harvested, washed, and fixed (e.g., with cold 70% ethanol).
-
The fixed cells are then treated with RNase and stained with a fluorescent DNA-intercalating dye like Propidium Iodide (PI).
-
The fluorescence intensity of the stained cells, which is proportional to the DNA content, is measured by flow cytometry.
-
This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Conclusion and Future Directions
Cisplatin remains a potent and widely used anticancer drug, but its clinical utility is often limited by significant side effects and the development of drug resistance.[5] Its mechanism of action, centered on DNA damage, is well-established.
The 1,3,4-thiadiazole scaffold, as exemplified by compounds like this compound, represents a promising area of research for the development of new anticancer agents.[4][7] Derivatives of this class have demonstrated significant cytotoxicity against various cancer cell lines, potentially through mechanisms that differ from traditional DNA-damaging agents, such as enzyme or tubulin inhibition.[7] This could be advantageous in overcoming cisplatin resistance.
For a more definitive comparison, direct head-to-head studies of this compound and cisplatin are required. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this thiadiazole derivative, as well as its in vivo efficacy and toxicity profile. Such studies will be crucial in determining its potential as a viable alternative or adjunct to existing cancer therapies.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 13178-12-6 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine and its analogs, focusing on its potential as an anticancer agent. While specific quantitative data for the title compound is limited in publicly available literature, this document compiles and compares data from closely related compounds to validate its proposed mechanism of action. The primary mechanism explored is the inhibition of tubulin polymerization, a key process in cell division and a validated target for cancer therapy.
Comparative Performance of this compound and Alternatives
The following tables summarize the available quantitative data for the cytotoxic and antimicrobial activities of this compound analogs. The data is presented to facilitate a comparison between the bromo-substituted target compound, its chloro-substituted analog, and a bioisosteric oxadiazole analog.
Table 1: Comparative Cytotoxic Activity (IC₅₀) of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Derivatives Against Human Cancer Cell Lines
| Compound | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| This compound | Data not available | - | - | - |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative (4e) | HepG2 (Liver Carcinoma) | 3.13 - 6.51 µg/mL | 5-Fluorouracil | 8.40 µg/mL[1] |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative (4i) | MCF-7 (Breast Adenocarcinoma) | 2.32 µg/mL | 5-Fluorouracil | 6.80 µg/mL[1] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | K-562 (Leukemia) | Growth Percent: 18.22 | - | -[2] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | MDA-MB-435 (Melanoma) | Growth Percent: 15.43 | - | -[2] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | HCT-15 (Colon Cancer) | Growth Percent: 39.77 | - | -[2] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | T-47D (Breast Cancer) | Growth Percent: 34.27 | - | -[2] |
Table 2: Comparative Antimicrobial Activity (MIC) of 1,3,4-Thiadiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| This compound | Data not available | - | - | - |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine derivatives | Staphylococcus aureus (Gram-positive) | 20-28 | Ciprofloxacin | 18-20 |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine derivatives | Bacillus subtilis (Gram-positive) | 20-28 | Ciprofloxacin | 18-20 |
Proposed Mechanism of Action: Inhibition of Tubulin Polymerization
The primary proposed mechanism of action for the anticancer activity of 5-aryl-2-amino-1,3,4-thiadiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (this compound or analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of the test compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>97% pure)
-
General tubulin buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound dissolved in DMSO
-
Positive control (e.g., Nocodazole) and negative control (DMSO)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mix Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in general tubulin buffer supplemented with 1 mM GTP and 10% glycerol.
-
Compound Addition: In a pre-warmed 96-well plate at 37°C, add a small volume of the test compound at various concentrations. Include positive and negative controls.
-
Initiation of Polymerization: Add the tubulin reaction mix to each well to initiate polymerization.
-
Kinetic Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass are determined from the kinetic curves. The IC₅₀ value for tubulin polymerization inhibition is the concentration of the compound that reduces the rate of polymerization by 50%.
Experimental Workflow for Mechanism of Action Validation
The following diagram illustrates a typical workflow for validating the mechanism of action of a novel anticancer compound like this compound.
Caption: Experimental workflow for validating the anticancer mechanism of action.
References
- 1. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Anticancer Activity
Derivatives of 1,3,4-thiadiazole are frequently evaluated for their cytotoxic effects against various cancer cell lines. The 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold, a close analog of the title compound, has been the subject of several anticancer studies. The Sulforhodamine B (SRB) assay is a common method for determining the in vitro cytotoxicity of these compounds.
Below is a summary of the cytotoxic activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives from a representative study.
Table 1: Cytotoxic Activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole Derivatives against Human Cancer Cell Lines
| Compound Derivative | Target Cell Line | Assay Type | Efficacy Metric (IC₅₀ in µg/mL) |
| Derivative 1 | MCF-7 (Breast Adenocarcinoma) | SRB Assay | 2.32 - 6.51 |
| Derivative 1 | HepG2 (Hepatocellular Carcinoma) | SRB Assay | 2.32 - 6.51 |
| Derivative 2 | MCF-7 (Breast Adenocarcinoma) | SRB Assay | 3.21 |
| Derivative 3 | MCF-7 (Breast Adenocarcinoma) | SRB Assay | 3.77 |
| Derivative 4 | HepG2 (Hepatocellular Carcinoma) | SRB Assay | 3.13 - 6.51 |
| 5-Fluorouracil (Reference) | MCF-7 (Breast Adenocarcinoma) | SRB Assay | 6.80 |
| 5-Fluorouracil (Reference) | HepG2 (Hepatocellular Carcinoma) | SRB Assay | 8.40 |
Note: The IC₅₀ value represents the concentration of the compound that inhibits cell growth by 50%. Data presented is a synthesis from available literature on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological assay data. Below are the methodologies for two key assays relevant to the evaluation of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine and its analogs.
Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Adherent cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well microtiter plates
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000 to 40,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil). Incubate for a further 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Broth Microdilution Assay for Antimicrobial Susceptibility
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (or other suitable broth)
-
Test compound (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[1]
Conceptual Workflow for Assay Cross-Validation
Direct cross-validation of different assays for a novel compound is essential to confirm its biological activity and understand its mechanism of action. The following diagram illustrates a conceptual workflow for this process.
Caption: A conceptual workflow for the cross-validation and characterization of a bioactive compound.
This guide provides a starting point for researchers working with this compound and its analogs. The provided protocols and comparative data for related compounds can inform the design of robust experimental plans for the biological evaluation of this and other novel chemical entities.
References
Comparative Analysis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine has emerged as a promising scaffold for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of its analogs, focusing on the relationship between their chemical structure and their antimicrobial and anticancer properties. The information presented herein is supported by experimental data extracted from peer-reviewed scientific literature.
Structure-Activity Relationship Overview
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the phenyl ring and modifications at the 2-amino group.
Key Observations:
-
Antimicrobial Activity:
-
The presence of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) on the phenyl ring at the 5-position of the thiadiazole core, has been shown to enhance antibacterial activity.[1]
-
Conversely, the introduction of electron-donating groups can modulate the antifungal activity.[1]
-
-
Anticancer Activity:
-
Substitution at the 2-amino position with various heterocyclic moieties, such as piperazine, has been a successful strategy to enhance anticancer potency.[2]
-
The nature of the substituent on the distal end of the appended heterocyclic ring also plays a crucial role in determining the cytotoxic efficacy against different cancer cell lines.[2]
-
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activity of various this compound analogs against a panel of microbial strains and cancer cell lines.
Table 1: Antibacterial Activity of 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amine Analogs [1]
| Compound ID | 4-substituent on Phenyl Ring | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |
| 4a | -F | 22 | 20 | 28 | 30 |
| 4b | -Cl | 24 | 22 | 30 | 32 |
| 4c | -Br | 20 | 18 | 25 | 28 |
| Ciprofloxacin (Standard) | N/A | 18 | 16 | 20 | 22 |
Table 2: Antifungal Activity of 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amine Analogs [1]
| Compound ID | 4-substituent on Phenyl Ring | Aspergillus niger (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| 4f | -OCH₃ | 35 | 32 |
| 4g | -OC₂H₅ | 32 | 30 |
| Fluconazole (Standard) | N/A | 26 | 24 |
Table 3: Anticancer Activity of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine Analogs with Modifications at the 2-amino Position [2]
| Compound ID | 2-amino Substituent | MCF-7 (IC₅₀, µM) | HepG2 (IC₅₀, µM) |
| 14a | -H | >100 | >100 |
| 14b | -C(O)CH₂-(4-phenylpiperazin-1-yl) | 5.11 | 6.23 |
| 14c | -C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl) | 2.32 | 3.13 |
| 5-Fluorouracil (Standard) | N/A | 6.80 | 7.90 |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Antimicrobial Susceptibility Testing (Disc Diffusion Method)[1]
-
Media Preparation: Nutrient agar was prepared for bacterial cultures, and Sabouraud's dextrose agar was used for fungal cultures.
-
Inoculum Preparation: Standardized microbial suspensions were prepared and uniformly spread on the surface of the agar plates.
-
Disc Preparation and Application: Sterile filter paper discs (6 mm in diameter) were impregnated with a known concentration of the test compounds and placed on the inoculated agar surface.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Data Collection: The diameter of the zone of inhibition around each disc was measured in millimeters. The Minimum Inhibitory Concentration (MIC) was determined using a serial dilution method.
In Vitro Anticancer Activity (MTT Assay)[2]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
Visualizing Structure-Activity Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate the key relationships and processes in the study of these compounds.
References
Comparative Molecular Docking Analysis of 5-(4-Bromophenyl)-1,3-4-thiadiazol-2-amine Derivatives as Potential EGFR Kinase Inhibitors
A detailed in-silico evaluation of novel 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives reveals significant binding affinities towards the Epidermal Growth Factor Receptor (EGFR) kinase domain, suggesting their potential as anti-cancer agents. This guide provides a comparative analysis of their molecular docking performance against the established anti-cancer drug, erlotinib, supported by detailed experimental protocols and pathway visualizations.
Derivatives of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine have been identified as promising scaffolds in anti-cancer drug design.[1] Recent computational studies have focused on designing and evaluating novel derivatives of this compound, specifically targeting the EGFR kinase, a critical agent in the progression and survival of tumors, particularly in lung cancer.[1] These in-silico analyses, which include ADMET screening and molecular docking, help to predict the efficacy and safety of these compounds before their synthesis, minimizing risks and accelerating the drug discovery process.[1]
Comparative Docking Performance
Molecular docking studies were conducted to evaluate the binding interactions of newly designed 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives with the EGFR kinase domain. The results indicate that several of these derivatives exhibit higher docking scores compared to the standard anti-cancer drug erlotinib, highlighting their potential as potent inhibitors.[1]
| Compound | Docking Score (kcal/mol) |
| SP22 | Higher than Erlotinib |
| SP23 | Higher than Erlotinib |
| SP24 | Higher than Erlotinib |
| SP25 | Higher than Erlotinib |
| SP26 | Higher than Erlotinib |
| SP28 | Higher than Erlotinib |
| SP29 | Higher than Erlotinib |
| SP30 | Higher than Erlotinib |
| SP32 | Higher than Erlotinib |
| SP33 | Higher than Erlotinib |
| Erlotinib (Standard) | Baseline |
Table 1: Comparative docking scores of 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives and Erlotinib against EGFR kinase. The compounds listed demonstrated the highest docking scores among the 33 designed molecules.[1]
Broader Context of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is a versatile pharmacophore with a wide range of biological activities.[2] Beyond EGFR, derivatives of this class have been investigated against various other therapeutic targets:
-
ADP-sugar pyrophosphatase (NUDT5): Certain 1,3,4-thiadiazole derivatives have shown high binding affinity to the NUDT5 gene, which is implicated in breast cancer.[3][4] For instance, a derivative showed a docking score of -8.9 kcal/mol and a MM-GBSA of -31.5 kcal/mol, forming four hydrogen bonds with the target.[3][4]
-
Dihydrofolate Reductase (DHFR): As an enzyme crucial for DNA and RNA synthesis, DHFR is a well-established target for anticancer and antimicrobial agents.[2] Novel 1,3,4-thiadiazole derivatives have demonstrated potent DHFR inhibition, with IC50 values comparable to Methotrexate.[2]
-
Human α-Estrogen Receptor (α-ER): In the context of breast cancer, new 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic effects, with docking studies showing good binding scores to the α-ER.[5]
Experimental Protocols
The in-silico screening and molecular docking studies for the 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives targeting EGFR kinase were performed using a systematic computational workflow.[1]
In-Silico Screening
Prior to docking, the designed thiadiazole analogues underwent screening for drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This included evaluations based on Lipinski's rule of five and Veber's rule to assess oral bioavailability.[1] Of the 33 designed molecules, 26 showed zero violations of Lipinski's rule and all passed the toxicity assessment.[1]
Molecular Docking Methodology
The molecular docking analysis was carried out using PyRx software to elucidate the binding interactions between the designed ligands and the EGFR kinase domain.[1]
Workflow for Molecular Docking:
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. distantreader.org [distantreader.org]
Safety Operating Guide
Safe Disposal of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, ensuring compliance with safety regulations and minimizing risks.
Hazard Identification and Immediate Safety Precautions
This compound is classified with specific hazards that necessitate careful handling.[1] Understanding these risks is the first step in safe management. Always consult the Safety Data Sheet (SDS) for the most detailed information.
Key Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Environmental Hazards: As a brominated organic compound, it has the potential for environmental harm if not disposed of correctly.[2]
Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Quantitative Hazard Data Summary
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Category | Source |
| Skin Corrosion/Irritation | Category 2 | [1] |
| Serious Eye Damage/Irritation | Category 2A | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | [1] |
| Aquatic Hazard (Short-term) | Category 1 | |
| Aquatic Hazard (Long-term) | Category 1 |
Experimental Protocol: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.[3] Do not mix this compound with non-halogenated organic waste.[2][4]
Methodology:
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Sharps:
-
Container Management:
-
Use containers made of a material compatible with the chemical.[8][9]
-
All waste containers must be kept securely closed except when adding waste.[3][8][9]
-
Label all containers clearly with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols (e.g., "Irritant," "Environmentally Hazardous").[3][5]
-
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial.
Methodology:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5]
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[3][5] Avoid generating dust.[5]
-
Collection: Carefully sweep or scoop the absorbed material and spilled solid into the designated "Halogenated Organic Waste" container.[3][7]
-
Decontamination: Thoroughly clean the spill area with soap and water or a suitable solvent.[3][5] All cleaning materials (wipes, absorbents) must also be disposed of as hazardous waste.[3]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[5]
Final Disposal Protocol
The ultimate disposal of this compound must be handled by professionals.
Methodology:
-
Storage Pending Disposal: Store the sealed and labeled hazardous waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials.[5][8]
-
Professional Disposal: The primary route for disposal is through an approved hazardous waste disposal service.[5][7][10] Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Regulatory Compliance: Adherence to all federal, state, and local regulations for hazardous waste disposal is mandatory.[5][9] Do not dispose of this chemical down the drain or in regular trash.[3][11]
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Waste Segregation and Collection Workflow.
Caption: Spill Response and Decontamination Protocol.
References
- 1. This compound | C8H6BrN3S | CID 554215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. benchchem.com [benchchem.com]
- 6. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 7. fishersci.com [fishersci.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. pfw.edu [pfw.edu]
- 10. fishersci.com [fishersci.com]
- 11. acs.org [acs.org]
Essential Safety and Operational Guide for 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
This document provides immediate, essential safety and logistical information for handling 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, tailored for researchers, scientists, and drug development professionals. The following procedural guidance outlines operational and disposal plans to ensure laboratory safety and proper chemical handling.
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel must be aware of its potential risks before handling.
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Category 2[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2/2A[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system irritation)[1] |
Hazard Statements:
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[2][5][6] A face-shield may be required in situations with a higher risk of splashing.[2] | Protects against eye irritation or serious eye damage from dust or splashes.[1] |
| Hand Protection | Nitrile gloves or other chemical-resistant gloves.[2][5] | Prevents skin contact and subsequent irritation.[1] |
| Respiratory Protection | Dust respirator (MSHA/NIOSH approved or equivalent).[2][5] | Prevents respiratory tract irritation from inhalation of dust particles.[1] |
| Skin and Body Protection | Laboratory coat.[5][7] Protective clothing and boots may be necessary depending on the scale of handling.[2] | Minimizes skin exposure and contamination of personal clothing. |
Operational Handling Protocol
Adherence to this step-by-step protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Handling the Compound:
-
Storage:
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Incident | First-Aid Measures |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes.[3][5][6] Remove contact lenses if present and easy to do.[5][6] Continue rinsing.[5][6] Seek immediate medical attention if irritation persists.[2][5] |
| Skin Contact | Wash off immediately with plenty of soap and water.[2][5][6] Remove contaminated clothing and wash it before reuse.[2][5] If skin irritation occurs, get medical advice/attention.[2][5] |
| Inhalation | Move the person to fresh air.[3][6] If not breathing, give artificial respiration.[3][6] If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[6] Rinse mouth with water.[8] Call a physician or Poison Control Center immediately.[6] |
Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation.[5] Avoid generating dust.[2] Wear appropriate PPE, including respiratory protection.[5] Sweep up the spilled material and collect it into a sealed, labeled container for disposal.[2]
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Solid Waste: Collect unused or contaminated solid material in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Contaminated Materials: Any materials used for cleaning spills or contaminated during handling (e.g., gloves, paper towels) should be disposed of as hazardous waste.[7]
-
-
Disposal Route:
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C8H6BrN3S | CID 554215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. 2-AMINO-5-(4-BROMOPHENYL)-1,3,4-THIADIAZOLE - Safety Data Sheet [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
